7-Methylmianserin maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85750-29-4 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-14-7-8-16-12-15-5-3-4-6-17(15)19-13-20(2)9-10-21(19)18(16)11-14;5-3(6)1-2-4(7)8/h3-8,11,19H,9-10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AUNYKUAYDJKNAD-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mianserin
Disclaimer: This technical guide focuses on the pharmacological actions of mianserin . Despite extensive searches, no specific data was found for 7-Methylmianserin maleate . While the addition of a methyl group can alter the pharmacological profile of a compound, the information on mianserin provides the most relevant available proxy for understanding the potential mechanism of action of its 7-methyl derivative. All data and pathways described below pertain to mianserin.
Core Mechanism of Action
Mianserin is a tetracyclic antidepressant with a complex and multifaceted mechanism of action.[1][2][3][4] Unlike typical antidepressants, its primary therapeutic effects are not mediated by the potent inhibition of serotonin or norepinephrine reuptake.[1] Instead, mianserin's pharmacological profile is dominated by its antagonist activity at a wide range of neurotransmitter receptors.[1][2][5] The principal mechanism is believed to be the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine.[3][5] Additionally, its potent antagonism at various serotonin (5-HT) and histamine H1 receptors contributes significantly to its therapeutic effects and side-effect profile.[1][2][3][5]
Receptor Binding Profile of Mianserin
The following table summarizes the quantitative data on the binding affinity of mianserin for various neurotransmitter receptors. This data is compiled from multiple sources and provides a comprehensive overview of its pharmacological targets.
| Receptor Subtype | Action | Binding Affinity (Ki, nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1D | Antagonist/Inverse Agonist | Value not specified | [5] |
| 5-HT1F | Binder | Value not specified | [1] |
| 5-HT2A | Antagonist | Value not specified | [1][3] |
| 5-HT2B | Binder | Value not specified | [1] |
| 5-HT2C | Antagonist | Value not specified | [1][3] |
| 5-HT3 | Antagonist/Inverse Agonist | Value not specified | [5] |
| 5-HT6 | Binder | Value not specified | [1] |
| 5-HT7 | Antagonist | Value not specified | [1] |
| Adrenergic Receptors | |||
| α1-Adrenergic | Antagonist | Value not specified | [1][5] |
| α2A-Adrenergic | Antagonist | Value not specified | [1] |
| α2B-Adrenergic | Antagonist | Value not specified | [1] |
| α2C-Adrenergic | Antagonist | Value not specified | [1] |
| Histamine Receptors | |||
| H1 Receptor | Antagonist/Inverse Agonist | Value not specified | [1][3][5] |
| Dopamine Receptors | |||
| D(2) Dopamine Receptor | Antagonist | Value not specified | [1] |
| D(3) Dopamine Receptor | Binder | Value not specified | [1] |
| Opioid Receptors | |||
| Kappa-type opioid receptor | Agonist | 1700 | [5] |
| Transporters | |||
| Norepinephrine Transporter (NET) | Inhibitor | Value not specified | [1] |
| Serotonin Transporter (SERT) | Inhibitor | Value not specified | [1] |
Signaling Pathways Modulated by Mianserin
Mianserin's antagonist activity at various G-protein coupled receptors (GPCRs) leads to the modulation of several key intracellular signaling pathways. The following diagrams illustrate these interactions.
Blockade of α2-Adrenergic Receptor Signaling
Mianserin's antagonism of presynaptic α2-adrenergic receptors is a cornerstone of its mechanism. These receptors are inhibitory autoreceptors, and their blockade leads to an increased release of norepinephrine from the presynaptic neuron.
Caption: Mianserin antagonizes presynaptic α2-adrenergic autoreceptors, disinhibiting norepinephrine release.
Antagonism of 5-HT2A and 5-HT2C Receptor Signaling
Mianserin is a potent antagonist of 5-HT2A and 5-HT2C receptors. These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Mianserin blocks these downstream effects.[6]
Caption: Mianserin blocks 5-HT2A/2C receptor-mediated activation of the phospholipase C pathway.
Blockade of Histamine H1 Receptor Signaling
Mianserin's strong antagonism of the histamine H1 receptor is responsible for its sedative effects.[3][5] Similar to the 5-HT2 receptors, the H1 receptor is also coupled to Gq/11, leading to the activation of the PLC pathway.
Caption: Mianserin blocks histamine H1 receptor-mediated signaling, leading to sedation.
Experimental Protocols
Detailed experimental protocols for the binding and functional assays of mianserin are not extensively described in the provided search results. However, a general description of the likely methodologies is provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of mianserin for various receptors.
General Methodology:
-
Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of mianserin.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of mianserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Inositol Phosphate Accumulation)
Objective: To determine the functional activity (antagonism) of mianserin at Gq/11-coupled receptors.
General Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A or H1) are cultured and typically pre-labeled with [3H]-myo-inositol.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of mianserin before being stimulated with a known agonist (e.g., serotonin for 5-HT2A receptors, histamine for H1 receptors).
-
Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.
-
Data Analysis: The ability of mianserin to inhibit the agonist-induced accumulation of inositol phosphates is quantified, and the IC50 value for its antagonist activity is determined.
Limitations and Future Directions
It is crucial to reiterate that all the data presented here is for mianserin. The addition of a methyl group at the 7th position to form this compound could potentially alter its pharmacological properties in several ways:
-
Receptor Binding Affinity: The methyl group could enhance or reduce the binding affinity for any of its target receptors due to steric or electronic effects.
-
Functional Activity: The intrinsic activity (e.g., antagonist, inverse agonist, or partial agonist) at these receptors might be modified.
-
Pharmacokinetics: The metabolic profile and bioavailability of the compound could be significantly different.
Therefore, to accurately determine the mechanism of action of this compound, dedicated experimental studies, including receptor binding assays, functional assays, and in vivo pharmacological profiling, are essential. The information on mianserin serves as a valuable starting point for formulating hypotheses and designing such studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 4. What is Mianserin Hydrochloride used for? [synapse.patsnap.com]
- 5. Mianserin - Wikipedia [en.wikipedia.org]
- 6. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 7-Methylmianserin Maleate: A Technical Guide
Introduction
Mianserin is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist or inverse agonist at multiple neurotransmitter receptors. 7-Methylmianserin maleate is a derivative of mianserin, and as such, it is hypothesized to share a similar, though not identical, pharmacological profile. The addition of a methyl group at the 7th position of the aromatic ring may influence its potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the predicted pharmacological profile of this compound and the requisite experimental methodologies for its characterization.
Predicted Pharmacological Profile
The pharmacological actions of 7-Methylmianserin are likely to mirror those of mianserin, which include potent antagonism at serotonin, histamine, and adrenergic receptors.
Predicted Receptor Binding Affinity
Based on the known affinities of mianserin, 7-Methylmianserin is predicted to have a high affinity for several G-protein coupled receptors. The following table summarizes the receptor binding profile of mianserin, which can be used as a predictive reference for 7-Methylmianserin.
| Receptor | Subtype | Predicted Affinity (Ki, nM) for 7-Methylmianserin (based on Mianserin) |
| Serotonin | 5-HT1D | High |
| 5-HT2A | High | |
| 5-HT2C | 5.5 | |
| 5-HT3 | High | |
| 5-HT6 | High | |
| 5-HT7 | High | |
| Adrenergic | α1 | High |
| α2 | High | |
| Histamine | H1 | High |
Note: "High" indicates a strong predicted affinity, though specific Ki values for 7-Methylmianserin would require experimental determination.
Predicted Functional Activity
7-Methylmianserin is predicted to act as an antagonist or inverse agonist at the receptors listed above. This activity profile is responsible for the antidepressant, anxiolytic, sedative, and orexigenic effects observed with mianserin.
-
Antagonism of α2-adrenergic receptors: This action is thought to disinhibit the release of norepinephrine, leading to an increase in noradrenergic neurotransmission, which is a key mechanism of antidepressant action.
-
Antagonism of 5-HT2A and 5-HT2C receptors: Blockade of these receptors is associated with antidepressant and anxiolytic effects, as well as improvements in sleep architecture.
-
Potent H1 receptor inverse agonism: This is responsible for the strong sedative effects of mianserin and is likely to be a prominent feature of 7-Methylmianserin's profile.
Signaling Pathways
The interaction of 7-Methylmianserin with its predicted target receptors would modulate several intracellular signaling cascades. The diagram below illustrates the potential downstream effects following receptor antagonism.
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methylmianserin Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of 7-methylmianserin maleate, a tetracyclic antidepressant compound. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
7-Methylmianserin is a tetracyclic piperazino-azepine derivative and a close analog of the atypical antidepressant mianserin.[1] Mianserin itself is known for its complex pharmacology, acting as an antagonist at several neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors.[1][2][3] The introduction of a methyl group at the 7-position of the aromatic ring is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a proposed synthetic route to this compound, details its characterization, and discusses its anticipated mechanism of action based on the well-established profile of mianserin.
Proposed Synthesis of this compound
While a specific literature procedure for the synthesis of 7-methylmianserin was not identified, a plausible synthetic route can be extrapolated from the known syntheses of mianserin and its analogs.[4][5] The key strategy involves the construction of the tetracyclic core, followed by N-methylation. The synthesis of the maleate salt is a standard final step.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the Tetracyclic Imine Intermediate
A potential approach involves the cyclization of a precursor containing the necessary substituted aromatic and piperazine rings. This can be achieved through an intramolecular condensation reaction.
-
Precursor Synthesis: The synthesis would likely begin with a substituted 2-benzylaniline derivative, where one of the phenyl rings contains a methyl group at the para position relative to the benzyl linkage. This precursor would then be reacted with a suitable synthon to introduce the piperazine ring framework.
-
Cyclization: The assembled precursor would then be subjected to cyclization conditions, likely under acidic catalysis, to form the tetracyclic imine intermediate.
Step 2: Reduction of the Imine
The tetracyclic imine is then reduced to the corresponding amine.
-
Reaction Conditions: Standard reducing agents such as sodium borohydride or catalytic hydrogenation can be employed for this transformation. Asymmetric reduction techniques, as described for mianserin, could be adapted to obtain specific enantiomers if desired.[4][6]
Step 3: N-Methylation
The secondary amine of the tetracyclic core is methylated to introduce the final methyl group on the piperazine ring.
-
Reagents: Common methylating agents like formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) or methyl iodide can be used.[7]
Step 4: Formation of the Maleate Salt
The free base of 7-methylmianserin is converted to its maleate salt to improve its stability and solubility.
-
Procedure: 7-methylmianserin free base is dissolved in a suitable solvent (e.g., ethanol, acetone). A solution of maleic acid in the same or a miscible solvent is then added stoichiometrically. The resulting salt precipitates and can be collected by filtration, washed, and dried.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the aliphatic protons of the tetracyclic core and piperazine ring, and a singlet for the N-methyl group. The presence of the additional aromatic methyl group will result in a characteristic singlet in the aromatic region. The maleate counterion will show a characteristic singlet for its vinyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the tetracyclic structure, the N-methyl group, and the maleate counterion. The spectrum of mianserin has been studied and can serve as a reference.[8] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₁₉H₂₂N₂). The NIST WebBook provides the mass spectrum for mianserin, which can be used for comparison of fragmentation patterns.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C=C stretching vibrations. The maleate salt will exhibit characteristic carboxylate stretches. |
Chromatographic Analysis
| Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method can be developed to determine the purity of the compound. A suitable method for mianserin can be adapted, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS can be used to confirm the molecular weight of the free base and to identify any volatile impurities. A method for mianserin analysis has been reported.[11] |
Pharmacological Profile
The pharmacological activity of 7-methylmianserin is anticipated to be similar to that of mianserin, which is a complex and multifaceted atypical antidepressant.[1][12]
Mechanism of Action
Mianserin exerts its effects through the blockade of various neurotransmitter receptors.[2][3] It is an antagonist at:
-
Serotonin (5-HT) Receptors: Particularly 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors.
-
Adrenergic Receptors: It blocks α₁- and α₂-adrenergic receptors. The blockade of presynaptic α₂-autoreceptors leads to an increase in the release of norepinephrine.[1]
-
Histamine H₁ Receptors: Potent antagonism at this receptor is responsible for its sedative effects.[1]
Unlike many other antidepressants, mianserin is a weak inhibitor of norepinephrine reuptake and has virtually no anticholinergic activity.[12]
Signaling Pathways
The interaction of 7-methylmianserin with its target receptors is expected to modulate several downstream signaling pathways.
Caption: Proposed signaling pathway of 7-methylmianserin.
The antagonism of 5-HT₂A receptors by mianserin leads to a decrease in phospholipase C (PLC) signaling.[13] The blockade of α₂-adrenergic autoreceptors disinhibits noradrenergic neurons, resulting in increased norepinephrine release. The antagonism of H₁ receptors is directly linked to the sedative effects of the drug.
Conclusion
This technical guide provides a foundational understanding of the synthesis, characterization, and pharmacological profile of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the outlined characterization methods will be essential for its structural confirmation and purity assessment. The anticipated pharmacological actions, based on its structural similarity to mianserin, suggest that 7-methylmianserin is a promising candidate for further investigation as an atypical antidepressant. Further research is warranted to validate the proposed synthesis and to fully elucidate the specific pharmacological nuances of this compound.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 3. What is Mianserin Hydrochloride used for? [synapse.patsnap.com]
- 4. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101544644B - Preparation method of mianserin hydrochloride - Google Patents [patents.google.com]
- 8. 13C NMR studies of the molecular flexibility of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mianserin [webbook.nist.gov]
- 10. Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 7-Methylmianserin Maleate: A Review of Available Data
Despite a comprehensive review of scientific literature and pharmacological databases, no specific data on the in vitro activity of 7-Methylmianserin maleate was identified. This suggests that the compound may be novel, not widely studied, or that research pertaining to its pharmacological profile has not been published in publicly accessible domains.
Our investigation sought to compile a technical guide on the in vitro activity of this compound, including quantitative data, experimental protocols, and signaling pathways. However, the search for this specific molecule yielded no direct results. The available body of research focuses extensively on its parent compound, mianserin, and other derivatives.
Mianserin is a well-characterized tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist at several serotonin (5-HT), histamine, and adrenergic receptors. For instance, mianserin is known to have a high affinity for histamine H1 receptors, 5-HT2A and 5-HT2C receptors, and α1- and α2-adrenergic receptors. It is also a weak inhibitor of norepinephrine reuptake.[1][2] The addition of a methyl group at the 7th position of the mianserin structure would create a distinct chemical entity, 7-Methylmianserin, for which the pharmacological properties have not been described in the available literature.
While it is not possible to provide specific data for this compound, the following sections outline the typical experimental protocols and signaling pathways that would be investigated to characterize the in vitro activity of a novel mianserin analog. This information is based on the established research methodologies used for mianserin and other psychoactive compounds.
Hypothetical Experimental Protocols for In Vitro Characterization
Should research on this compound become available, it would likely involve the following standard in vitro assays to determine its pharmacological profile:
1. Radioligand Binding Assays: This technique is fundamental for determining the affinity of a compound for various receptors, transporters, and ion channels.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a wide panel of targets, including but not limited to serotonin, dopamine, adrenergic, histamine, and muscarinic receptors.
-
General Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
A specific radioligand (a radioactively labeled compound with known high affinity for the receptor) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays: These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Objective: To measure the functional consequence of this compound binding to a receptor.
-
Examples of Functional Assays:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For GPCRs that signal through phospholipase C, changes in intracellular calcium concentrations are monitored using fluorescent dyes.
-
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway.
-
Receptor Phosphorylation Assays: Measures the phosphorylation of the receptor or downstream signaling proteins as an indicator of receptor activation.
-
Potential Signaling Pathways to Investigate
Based on the known pharmacology of mianserin, the investigation of this compound would likely focus on its interaction with the following signaling pathways:
Caption: Hypothetical signaling pathways for 7-Methylmianserin.
Conclusion
The absence of specific in vitro data for this compound prevents a detailed analysis of its pharmacological activity. The information presented here provides a framework based on the well-established properties of its parent compound, mianserin, and outlines the standard methodologies that would be employed to characterize this novel compound. Further research is necessary to elucidate the specific binding affinities, functional activities, and signaling pathways associated with this compound. Researchers and drug development professionals are encouraged to consult forthcoming publications for any new data on this compound.
References
The Structure-Activity Relationship of 7-Methylmianserin Maleate: A Predictive Analysis and Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mianserin, a tetracyclic antidepressant, is a pharmacologically complex molecule with high affinity for a variety of neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors. Its clinical efficacy is believed to stem from its unique receptor interaction profile. The modification of the mianserin scaffold has been a subject of interest in medicinal chemistry to modulate its pharmacological properties, aiming for improved efficacy and a better side-effect profile. This technical guide explores the structure-activity relationship (SAR) of mianserin, with a specific focus on the predicted impact of methylation at the 7-position of the aromatic ring, leading to 7-methylmianserin.
While direct experimental data for 7-methylmianserin maleate is not extensively available in publicly accessible literature, this guide synthesizes the known SAR of mianserin and its analogs to provide a predictive analysis of the potential pharmacological profile of this specific derivative. We will delve into the receptor binding affinities of mianserin and related compounds, detail the experimental protocols for key pharmacological assays, and use logical relationship diagrams to illustrate signaling pathways and experimental workflows.
Core Structure-Activity Relationships of the Mianserin Scaffold
The pharmacological activity of mianserin and its analogs is dictated by the tetracyclic core and the nature and position of its substituents. The key structural features influencing its receptor interactions are:
-
The Tetracyclic Ring System: This rigid structure provides the necessary conformational arrangement for binding to multiple receptor types.
-
The Basic Piperazine Nitrogen: The methyl-substituted nitrogen in the piperazine ring is crucial for interaction with the acidic residues in the binding pockets of many G-protein coupled receptors (GPCRs).
-
The Aromatic Rings: The two aromatic rings are involved in van der Waals and pi-stacking interactions within the receptor binding sites. Substitutions on these rings can significantly alter binding affinity and selectivity.
Predicted Impact of 7-Methyl Substitution
Based on general principles of medicinal chemistry and SAR studies of related compounds, the introduction of a methyl group at the 7-position of the mianserin scaffold is likely to have the following effects:
-
Steric Hindrance: The methyl group may introduce steric hindrance that could either enhance or reduce binding affinity for specific receptors, depending on the topography of the binding pocket. For instance, if the 7-position is in close proximity to a bulky amino acid residue in the receptor, binding affinity may decrease. Conversely, if it fits into a small hydrophobic pocket, affinity could be enhanced.
-
Increased Lipophilicity: The addition of a methyl group will increase the overall lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier and may also influence its binding to hydrophobic regions of receptors.
-
Metabolic Stability: Aromatic methylation can sometimes influence the metabolic stability of a compound by blocking a site of potential hydroxylation, which could lead to a longer half-life.
Without direct experimental data, these predictions remain speculative. However, they provide a rational basis for the synthesis and pharmacological evaluation of 7-methylmianserin.
Quantitative Data on Mianserin and Related Compounds
To provide a comparative context for the predicted activity of 7-methylmianserin, the following tables summarize the receptor binding affinities (Ki values in nM) of mianserin and its close analog, mirtazapine. Cyproheptadine is also included as a structurally related tricyclic compound with a similar receptor profile.
Table 1: Receptor Binding Affinities (Ki, nM) of Mianserin, Mirtazapine, and Cyproheptadine
| Receptor | Mianserin (Ki, nM) | Mirtazapine (Ki, nM) | Cyproheptadine (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 230 | 18[1] | 200 |
| 5-HT2A | 1.1 | 3.9[2] | 0.4 |
| 5-HT2C | 1.3 | 1.3[2] | 0.5 |
| 5-HT3 | 4.8 | 17 | 1.3 |
| 5-HT6 | 5.5 | 25 | 6.3 |
| 5-HT7 | 4.9 | 16 | 4.5 |
| Adrenergic Receptors | |||
| α1 | 18 | 68 | 20 |
| α2A | 4.2 | 2.7[2] | 106 |
| α2C | 3.8 | 2.5[2] | 185[3] |
| Histamine Receptors | |||
| H1 | 0.3 | 0.14[2] | 0.5 |
| Dopamine Receptors | |||
| D2 | 1400 | >10,000 | 79[3] |
| Muscarinic Receptors | |||
| M1 | 140 | 670[4] | 12[5] |
Note: Ki values are compiled from various sources and represent approximate mean values. The lower the Ki value, the higher the binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of novel compounds. Below are outlines of key experimental protocols used to characterize mianserin and its analogs.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., 7-methylmianserin).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated with the test compound, GDP, and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, and [35S]GTPγS is incorporated.
-
Separation: The reaction is stopped, and the membranes are filtered to separate bound from free [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures a downstream signaling event following receptor activation.
-
Cell Culture and Treatment: Cells expressing the receptor of interest are cultured and then treated with the test compound for a specific time.
-
Cell Lysis: The cells are lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK1/2). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection. The membrane is also probed with an antibody for total ERK1/2 as a loading control.[6][7][8][9][10]
-
Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Visualizations
Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT2A)
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor, a key target of mianserin.
Experimental Workflow for Receptor Binding Assay
Caption: General experimental workflow for a radioligand receptor binding assay.
Logical Relationship of Mianserin's Polypharmacology
Caption: Logical relationship between mianserin's receptor targets and its clinical effects.
Conclusion
The structure-activity relationship of mianserin is complex, with its clinical profile arising from a unique pattern of interactions with multiple neurotransmitter receptors. While direct experimental data on this compound is lacking in the public domain, a predictive analysis based on the known SAR of the mianserin scaffold suggests that a 7-methyl substitution would likely modulate its receptor binding profile through steric and electronic effects. The increased lipophilicity may also influence its pharmacokinetic properties.
To definitively elucidate the SAR of 7-methylmianserin, its synthesis and subsequent pharmacological characterization using the detailed experimental protocols outlined in this guide are necessary. Such studies would not only clarify the specific effects of 7-methylation but could also contribute to the rational design of novel tetracyclic antidepressants with improved therapeutic properties. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Mirtazapine - Wikipedia [en.wikipedia.org]
- 3. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK1/2 phosphorylation assay [bio-protocol.org]
- 8. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Chemical and Physical Properties of 7-Methylmianserin maleate
A comprehensive review of available scientific literature reveals a significant lack of specific data for 7-Methylmianserin maleate. Extensive searches for its chemical and physical properties, pharmacological profile, and associated experimental protocols have not yielded any direct results for this specific compound.
Therefore, this guide will instead provide a detailed overview of the parent compound, Mianserin , to offer a foundational understanding that may be relevant to the study of its derivatives. Mianserin is an established therapeutic agent, and its properties are well-documented in scientific literature.
Mianserin: A Technical Overview
Mianserin is a tetracyclic antidepressant that is not a monoamine oxidase inhibitor and does not significantly inhibit the reuptake of serotonin or norepinephrine. Its therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors.
Chemical and Physical Properties of Mianserin Hydrochloride
Quantitative data for the more commonly studied hydrochloride salt of mianserin is summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClN₂ |
| Molecular Weight | 300.83 g/mol |
| Melting Point | 282-284 °C |
| Solubility | Soluble in water, ethanol, and chloroform |
| pKa | 7.1 |
Pharmacological Profile
Mianserin exhibits a complex pharmacological profile characterized by its interaction with multiple receptor systems.
| Receptor | Affinity (Ki, nM) | Activity |
| Histamine H₁ | 0.3-1.2 | Antagonist |
| Serotonin 5-HT₂ₐ | 0.8-4.1 | Antagonist |
| Serotonin 5-HT₂꜀ | 2.5-10 | Antagonist |
| Adrenergic α₂ | 4.3-15 | Antagonist |
| Adrenergic α₁ | 50-100 | Antagonist |
Experimental Protocols
Detailed methodologies for key experiments related to mianserin's pharmacological characterization are outlined below.
Receptor Binding Assays
Objective: To determine the binding affinity of mianserin for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate cell membranes containing the receptors of interest.
-
Incubation: Incubate the prepared membranes with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of mianserin.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Functional Assays
Objective: To assess the functional activity of mianserin at specific receptors (i.e., antagonist or agonist).
Methodology (e.g., for 5-HT₂ₐ receptor antagonism):
-
Cell Culture: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Pre-incubate the cells with varying concentrations of mianserin, followed by stimulation with a known 5-HT₂ₐ receptor agonist (e.g., serotonin).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the IC₅₀ value for mianserin's inhibition of the agonist-induced response.
Signaling Pathways
The primary mechanism of action of mianserin involves the blockade of postsynaptic serotonin and adrenergic receptors, which in turn modulates downstream signaling cascades.
Mianserin's Antagonism at the 5-HT₂ₐ Receptor
Caption: Mianserin blocks serotonin binding to the 5-HT₂ₐ receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining mianserin's receptor binding affinity.
Should data for this compound become publicly available, a similar in-depth guide can be compiled to address its specific properties. Researchers interested in this compound are encouraged to perform their own analytical characterizations.
Unlocking the Therapeutic Potential of 7-Methylmianserin Maleate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and potential therapeutic applications of 7-Methylmianserin maleate, a compound identified within the scientific literature primarily under the synonym Mirtazapine (Org 3770). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Core Pharmacological Profile
This compound (Mirtazapine) is a tetracyclic antidepressant distinguished by its unique mechanism of action as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its therapeutic effects are believed to stem from its complex interactions with a variety of neurotransmitter receptors.
Receptor Binding Affinity
The compound exhibits a high affinity for several key receptors implicated in mood and sleep regulation. The following table summarizes its binding affinities (Ki) for various human receptors, providing a quantitative basis for its pharmacological activity.
| Receptor | Ki (nM) | Receptor Subtype | Reference |
| Histamine | 1.6 | H1 | [1] |
| Serotonin | 3 | 5-HT2C | [2] |
| Serotonin | 19 | 5-HT2A | [2] |
| Adrenergic | 25 | α2A | [2] |
| Adrenergic | 28 | α2C | [2] |
| Serotonin | 18 | 5-HT1A | [2] |
| Adrenergic | 680 | α1 | [1] |
| Muscarinic | 794 | M1 (non-selective) | [1] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism. Key parameters are outlined in the table below.
| Parameter | Value | Unit | Reference |
| Bioavailability | ~50 | % | [1] |
| Protein Binding | ~85 | % | [1] |
| Time to Peak Plasma Concentration | ~2 | hours | [1] |
| Elimination Half-Life | 20 - 40 | hours | [1] |
| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) | - | [1] |
| Excretion | ~75% renal, ~15% fecal | - | [1] |
Mechanism of Action: A Dual Enhancement of Noradrenergic and Serotonergic Neurotransmission
The primary mechanism of action of this compound involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action blocks the negative feedback loop that normally inhibits the release of norepinephrine (NE) and serotonin (5-HT), respectively, leading to an overall increase in the synaptic concentrations of these neurotransmitters.
Furthermore, the compound is a potent antagonist of postsynaptic 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1] Blockade of these receptors is thought to contribute to its anxiolytic and sleep-regulating properties, while also mitigating some of the side effects commonly associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia. The increased serotonin resulting from α2-heteroreceptor antagonism is thereby directed to stimulate 5-HT1A receptors, which is associated with antidepressant and anxiolytic effects.
The prominent sedative effects of this compound are attributed to its potent antagonism of histamine H1 receptors.[1]
Caption: Signaling pathway of this compound (Mirtazapine).
Potential Therapeutic Applications
While primarily approved for the treatment of major depressive disorder, the unique pharmacological profile of this compound lends itself to several off-label therapeutic applications, particularly in the management of anxiety and sleep disorders.
Anxiety Disorders
Clinical evidence suggests potential efficacy in the treatment of generalized anxiety disorder (GAD) and social anxiety disorder. One open-label study on patients with GAD treated with a fixed dose of 30mg/day of mirtazapine for 12 weeks showed a response rate of 79.5% and a remission rate of 36.4%, as measured by the Hamilton Rating Scale for Anxiety (HAM-A).[3][4] However, a 12-week double-blind, placebo-controlled study in patients with generalized social anxiety disorder found no significant difference between mirtazapine (30-45 mg/day) and placebo.[5][6]
| Study Type | Condition | Dosage | Duration | Outcome Measure | Result | Reference |
| Open-Label | Generalized Anxiety Disorder | 30 mg/day | 12 weeks | HAM-A | 79.5% response rate | [3][4] |
| Double-Blind, Placebo-Controlled | Generalized Social Anxiety Disorder | 30-45 mg/day | 12 weeks | LSAS | No significant difference from placebo | [5][6] |
Insomnia
The potent antihistaminic effects of this compound make it a candidate for the treatment of insomnia, particularly in patients with comorbid depression. A randomized, double-blind, placebo-controlled trial in older adults with chronic insomnia demonstrated that a 28-day treatment with 7.5 mg of mirtazapine significantly reduced insomnia severity compared to placebo, as measured by the Insomnia Severity Index (ISI).[7] The mean change in ISI score was -6.5 in the mirtazapine group compared to -2.9 in the placebo group.[7]
| Study Type | Condition | Dosage | Duration | Outcome Measure | Result | Reference |
| Double-Blind, Placebo-Controlled | Chronic Insomnia (Older Adults) | 7.5 mg/day | 28 days | Insomnia Severity Index (ISI) | Significant improvement over placebo (p=0.003) | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A receptors).
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors).[8][9][10]
-
This compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Preparation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Mirtazapine - Wikipedia [en.wikipedia.org]
- 2. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mirtazapine treatment of generalized anxiety disorder: a fixed dose, open label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirtazapine treatment of Generalized Anxiety Disorder: a fixed dose, open label study | Semantic Scholar [semanticscholar.org]
- 5. Mirtazapine in generalized social anxiety disorder: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mirtazapine for chronic insomnia in older adults: a randomised double-blind placebo-controlled trial-the MIRAGE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
Methodological & Application
Application Notes and Protocols for Mianserin Hydrochloride
A Proposed Framework for In Vivo Studies of 7-Methylmianserin Maleate
Disclaimer: There is a notable scarcity of published in vivo experimental data specifically for this compound. The following protocols are based on its parent compound, Mianserin hydrochloride, a well-characterized tetracyclic antidepressant. Researchers should use this information as a foundational guide and starting point, with the understanding that optimization of dosages, timing, and endpoints will be necessary for this compound.
Introduction
Mianserin is an atypical antidepressant with a complex pharmacological profile.[1][2] It is known to interact with a variety of neurotransmitter systems, primarily through the blockade of adrenergic, histamine, and serotonin receptors.[1][3] Its therapeutic effects are believed to stem from its antagonist activity at α2-adrenergic autoreceptors, which leads to an increase in norepinephrine release.[2][3] Additionally, its potent antagonism of 5-HT2A, 5-HT2C, and histamine H1 receptors contributes to its anxiolytic and sedative properties.[1][2][3] This document provides detailed protocols for in vivo studies of Mianserin in rodent models, which can be adapted for the investigation of its derivative, this compound.
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration routes for Mianserin in common in vivo behavioral assays in rodents. These should be considered as starting points for dose-response studies with this compound.
Table 1: Mianserin Dosage and Administration in Rodent Models
| Animal Model | Assay | Dosage Range (mg/kg) | Administration Route | Reference |
| Mice | Tail Suspension Test | 5 - 10 | Intraperitoneal (i.p.) | [4] |
| Mice | Forced Swim Test | 5 - 20 | Intraperitoneal (i.p.) | [5] |
| Rats | Locomotor Activity | 2.5 - 5 | Intraperitoneal (i.p.) | [5] |
| Rats | Ethanol Withdrawal | 20 | Intraperitoneal (i.p.) | [6] |
| Rats | Operant Conditioning | 0.1 - 10 | Intraperitoneal (i.p.) | [7] |
Table 2: Receptor Binding Profile of Mianserin
| Receptor | Affinity (Ki) | Action | Reference |
| Histamine H1 | ~1 nM | Antagonist/Inverse Agonist | [2] |
| 5-HT2A | Low nM | Antagonist | [8] |
| 5-HT2C | Low nM | Antagonist | [1] |
| α2-Adrenergic | Low nM | Antagonist | [8] |
| α1-Adrenergic | Low nM | Antagonist | [2] |
| κ-Opioid | 1.7 µM | Partial Agonist | [2][8] |
Experimental Protocols
Animal Models
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Age/Weight: Animals should be 8-12 weeks old and weigh between 20-30g (mice) or 250-350g (rats) at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for animals to acclimate to the housing facility before any experimental procedures.
Drug Preparation and Administration
-
Compound: Mianserin hydrochloride (or this compound).
-
Vehicle: The compound can be dissolved in sterile 0.9% saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for acute studies.[4][5][6] For chronic studies, oral administration via gavage or in drinking water may be considered.
-
Injection Volume: The injection volume should not exceed 10 ml/kg for mice and rats.[9]
Behavioral Assays
This test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture, which is reduced by antidepressant treatment.[10][11][12]
-
Apparatus: A horizontal rod is placed approximately 50-60 cm above a surface.
-
Procedure:
-
Administer Mianserin (or test compound) i.p. 30-60 minutes before the test.[4]
-
Securely attach the mouse's tail to the horizontal rod using adhesive tape, approximately 1-2 cm from the tip.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test.[13] Immobility is defined as the absence of any movement except for minor respiratory movements.[12]
-
-
Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups. A significant decrease in immobility time suggests an antidepressant-like effect.
Similar to the TST, the FST assesses antidepressant-like activity by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.[14][15][16]
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[14]
-
Procedure:
-
Administer Mianserin (or test compound) i.p. 30-60 minutes before the test.
-
Gently place the animal into the cylinder of water.
-
The test duration is typically 6 minutes for mice and 5 minutes for rats.[14][15]
-
Record the total time the animal spends immobile during the last 4 minutes (for mice) or the entire 5 minutes (for rats).[14][15] Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[17]
-
-
Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualization of Pathways and Workflows
Signaling Pathway of Mianserin
Caption: Mianserin's primary mechanism of action.
Experimental Workflow for Behavioral Assays
Caption: General workflow for in vivo behavioral testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mianserin, but not Ondansetron, reduces the locomotor stimulating effect of ethanol in preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mianserin in the treatment of ethanol withdrawal in the rat: prevention of behaviors indicative of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behaviorally inactive doses of mianserin antagonize the suppressant effect of lysergic acid diethylamide on a fixed-ratio operant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Testing 7-Methylmianserin Maleate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of 7-Methylmianserin maleate's efficacy using established animal models. The protocols detailed herein are designed to assess the potential antidepressant, anxiolytic, and antipsychotic-like properties of this compound. Due to a lack of publicly available preclinical data specifically for this compound, this document provides standardized protocols and data presentation templates to guide researchers in their experimental design and data recording. The proposed mechanism of action is based on the pharmacological profile of the closely related compound, mianserin.
II. Proposed Mechanism of Action of this compound
This compound is a tetracyclic compound, structurally related to mianserin. Mianserin is known to have a complex pharmacological profile, acting as an antagonist at several neurotransmitter receptors. It is hypothesized that this compound shares a similar mechanism of action, primarily through the modulation of serotonergic and noradrenergic systems.
The proposed mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. Additionally, antagonism at various serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT3, is expected to contribute to its therapeutic effects. The diagram below illustrates this proposed signaling pathway.
Preparing 7-Methylmianserin Maleate Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of 7-Methylmianserin maleate solutions for use in cell culture experiments. The following guidelines are based on established practices for handling and preparing drug solutions to ensure experimental reproducibility and maintain cell viability. Due to the limited availability of specific data for this compound, information from the closely related compound, Mianserin, has been utilized to formulate these recommendations.
Introduction to 7-Methylmianserin
7-Methylmianserin is a tetracyclic antidepressant and a structural analog of Mianserin. Mianserin is known to interact with various neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors.[1] It has also been shown to possess anti-inflammatory properties and can modulate intracellular signaling pathways.[2] In cell culture, Mianserin has been observed to inhibit cell proliferation and induce apoptosis in various cell lines.[3] It is anticipated that 7-Methylmianserin exhibits a similar pharmacological profile.
Quantitative Data Summary
The following table summarizes the effective concentrations of the related compound, Mianserin, in various cell-based assays. This data can serve as a starting point for determining the optimal concentration of this compound for your specific cell line and experimental endpoint.
| Parameter | Cell Line | Concentration/Value | Reference |
| IC50 (Cell Proliferation) | SW480 | 37.5 µM | [3] |
| IC50 (hERG channel inhibition) | HEK | 3.2 µM | [4] |
| Effective Concentration (Cell Viability) | HepG2 & Huh7 | 15 µg/ml | [3] |
| Concentration Range (MTT Assay) | HepG2 | 5 - 85 µg/ml | [3] |
| Inhibition of Cytokine Production | Human Macrophages | 10 µM | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.
3.1. Materials
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Biosafety cabinet (BSC)
3.2. Recommended Solvent Selection
The solubility of this compound should be empirically determined. As a maleate salt, it is likely to have some aqueous solubility. However, for cell culture applications, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice for compounds that may have limited aqueous solubility at high concentrations.
Recommendation: Perform a small-scale solubility test by attempting to dissolve a small, known amount of the compound in both sterile water and DMSO to determine the most appropriate solvent for your stock solution.
3.3. Stock Solution Preparation (assuming DMSO as the solvent)
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet (BSC) to prevent microbial contamination.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Dissolving the Compound:
-
Transfer the powder to a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
-
Sterilization:
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
3.4. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: In the BSC, dilute the stock solution with sterile cell culture medium to the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Relevant Signaling Pathway
Mianserin has been shown to inhibit Wnt/β-catenin signaling. The following diagram illustrates a simplified overview of this pathway and the potential point of inhibition by Mianserin and its analogs.
Caption: Wnt/β-catenin signaling and potential inhibition by Mianserin.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of cardiac hERG potassium channels by tetracyclic antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Mianserin and its Metabolites
Abstract
This application note details a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the tetracyclic antidepressant Mianserin and its primary metabolites, N-desmethylmianserin and 8-hydroxymianserin, in human plasma. While this protocol is developed for Mianserin, it serves as a foundational methodology for the analysis of its derivatives, such as 7-Methylmianserin maleate, for which specific analytical literature is not widely available. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research.
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of depression. Monitoring its plasma concentrations and those of its active metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The major metabolic pathways of mianserin include N-demethylation to N-desmethylmianserin and aromatic hydroxylation to 8-hydroxymianserin. LC-MS/MS has become the preferred analytical technique for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, specificity, and speed.[1] This application note provides a comprehensive protocol for the simultaneous determination of mianserin and its key metabolites.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of analytes from human plasma.[2][3]
Materials:
-
Human plasma samples
-
Mianserin, N-desmethylmianserin, and 8-hydroxymianserin reference standards
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Hexane:Isoamyl alcohol (98:2, v/v)
-
0.005 M Formic acid solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 2 mL of Hexane:Isoamyl alcohol (98:2, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 100 µL of 0.005 M formic acid solution for back-extraction.[2][3]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower aqueous layer and inject it into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
HPLC system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B in 5 min, hold for 2 min, return to 30% B in 0.1 min, equilibrate for 2.9 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
The mass spectrometer is operated in positive ionization mode. The specific MRM transitions for each analyte and the internal standard should be optimized by infusing a standard solution of each compound. The following are representative transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mianserin | 265.2 | 208.1 | 25 |
| N-desmethylmianserin | 251.2 | 194.1 | 28 |
| 8-hydroxymianserin | 281.2 | 208.1 | 27 |
| Internal Standard (IS) | User Defined | User Defined | User Defined |
Source Parameters:
| Parameter | Value |
| Ion Source | ESI |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | 800 L/hr |
Results and Discussion
This method demonstrates excellent linearity, accuracy, and precision for the quantification of mianserin and its metabolites in human plasma.
Calibration Curve
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
Quantitative Data Summary:
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | r² |
| Mianserin | 1.00 - 60.00 | 1.00 | > 0.995 |
| N-desmethylmianserin | 0.50 - 14.00 | 0.50 | > 0.995 |
Data adapted from similar studies on mianserin.[2][3]
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Compound | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Mianserin | Low | < 10 | < 10 | 90 - 110 |
| Medium | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| N-desmethylmianserin | Low | < 10 | < 10 | 90 - 110 |
| Medium | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 |
Acceptance criteria based on typical bioanalytical method validation guidelines.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified metabolic pathway of Mianserin.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of mianserin and its major metabolites in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method can be adapted for the analysis of other related compounds, including this compound, after appropriate validation.
References
Application Notes and Protocols for Radioligand Binding Assay with 7-Methylmianserin Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of 7-Methylmianserin maleate with target receptors, primarily focusing on serotonin and histamine receptor families. Due to the limited availability of specific quantitative binding data for this compound, this document also includes comparative data for its parent compound, mianserin, to provide a relevant pharmacological context.
Introduction
7-Methylmianserin is a tetracyclic antidepressant and a derivative of mianserin. Mianserin is known for its complex pharmacology, exhibiting antagonist activity at several G-protein coupled receptors (GPCRs), including serotonin (5-HT) and histamine receptors. Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the target receptor. This protocol outlines the necessary steps to perform such an assay for this compound.
Data Presentation
Quantitative binding data for this compound is not extensively available in the public domain. However, a study on a series of mianserin derivatives provides a qualitative comparison. The compound referred to as "MN-1" is N-methyl mianserin, which is structurally analogous to 7-Methylmianserin.
Table 1: Comparative Inhibition of Non-Selective [³H]serotonin Binding in Rat Cerebral Cortex
| Compound | Concentration | % Inhibition of Specific Binding |
| Mianserin | 10 µM | 94.5% |
| MN-1 (N-methyl mianserin) | 10 µM | 30% |
This data suggests that N-methylation of mianserin significantly reduces its affinity for serotonin receptors.
To provide a broader context for the potential targets of this compound, the following table summarizes the binding affinities (Ki) of its parent compound, mianserin, for various human receptors.
Table 2: Binding Profile of Mianserin at Various Human Receptors
| Receptor Subtype | Ki (nM) | Receptor Family |
| Histamine H1 | 1.1 | Histamine |
| Serotonin 5-HT2A | 1.8 | Serotonin |
| Serotonin 5-HT2C | 3.1 | Serotonin |
| Alpha-2A Adrenergic | 4.6 | Adrenergic |
| Alpha-2C Adrenergic | 5.5 | Adrenergic |
| Serotonin 5-HT1A | 123 | Serotonin |
| Serotonin 5-HT7 | 25 | Serotonin |
| Serotonin 5-HT6 | 56 | Serotonin |
(Data compiled from publicly available pharmacological databases.)
Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay, which can be adapted to screen this compound against various serotonin and histamine receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., 5-HT2A, H1) or tissue homogenates known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mepyramine for H1).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor with high affinity (e.g., Mianserin or the specific radioligand in its non-radiolabeled form).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter.
Procedure
-
Membrane Preparation:
-
Thaw frozen cell pellets or tissue on ice.
-
Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). Incubation times may need to be optimized for each receptor-ligand pair.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway for 5-HT2A Receptor
Given that mianserin is a potent 5-HT2A antagonist, this Gq-coupled pathway is a likely (though potentially weaker) target for 7-Methylmianserin.
Application Notes and Protocols for 7-Methylmianserin Maleate in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific pharmacological and behavioral effects of 7-Methylmianserin maleate is limited in publicly available scientific literature. The following application notes and protocols are based on the known properties of its parent compound, mianserin, and structurally related tetracyclic antidepressants. Researchers should exercise caution and conduct thorough dose-response studies and control experiments to validate these proposed applications.
Introduction to this compound
7-Methylmianserin is a tetracyclic compound and a structural analog of mianserin, a well-established antidepressant. Mianserin is known to interact with a variety of neurotransmitter systems, exhibiting a complex pharmacological profile that includes antagonism at serotonin (5-HT), norepinephrine (α-adrenergic), and histamine receptors. The antidepressant and anxiolytic effects of mianserin are thought to be mediated primarily through its antagonist activity at α2-adrenergic and various serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] The addition of a methyl group at the 7-position of the mianserin structure may alter its binding affinity, selectivity, and pharmacokinetic properties, potentially leading to a modified pharmacological profile.
These application notes provide a framework for investigating the potential antidepressant and anxiolytic-like effects of this compound in preclinical behavioral pharmacology studies.
Postulated Mechanism of Action
Based on the pharmacology of mianserin, this compound is hypothesized to act as an antagonist at several key receptors. The methylation at the 7-position could influence the affinity for these targets.
-
Serotonin (5-HT) Receptors: Mianserin is a potent antagonist at 5-HT2A, 5-HT2C, and other 5-HT receptor subtypes.[1] This antagonism is believed to contribute to its antidepressant and anxiolytic properties. It is plausible that 7-Methylmianserin retains this activity.
-
Adrenergic Receptors: Mianserin blocks α2-adrenergic autoreceptors, leading to an increase in the release of norepinephrine. This mechanism is a key component of its antidepressant effect.
-
Histamine Receptors: Potent antagonism of the H1 histamine receptor is a characteristic of mianserin, leading to sedative effects. This property may also be present in 7-Methylmianserin.
Signaling Pathway Diagram
Caption: Postulated signaling pathway of this compound.
Quantitative Data Summary (Based on Mianserin)
Due to the absence of specific data for this compound, the following table summarizes quantitative data for its parent compound, mianserin, to serve as a reference point for initial experimental design. It is crucial to determine these parameters empirically for this compound.
| Parameter | Receptor/Test | Species | Value | Reference Compound |
| Receptor Binding Affinity (Ki, nM) | 5-HT2A | Human | 1.6 | Mianserin |
| 5-HT2C | Human | 2.5 | Mianserin | |
| H1 | Human | 0.3 | Mianserin | |
| α2-Adrenergic | Rat | 20 | Mianserin | |
| Behavioral Effective Dose (mg/kg, i.p.) | Forced Swim Test | Rat | 5-20 | Mianserin |
| Elevated Plus Maze | Mouse | 2.5-10 | Mianserin | |
| Novel Object Recognition | - | - | - |
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the antidepressant and anxiolytic-like properties of this compound.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.
-
Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) weighing 20-30 g and 200-250 g, respectively.
-
Procedure:
-
Day 1 (Pre-test): Individually place each animal in the cylinder for a 15-minute habituation session. This serves to induce a baseline level of immobility for the test on the following day. After the session, remove the animals, dry them with a towel, and return them to their home cages.
-
Day 2 (Test): Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection 30-60 minutes before the test. Place the animals individually into the swim cylinder for a 6-minute session. The session should be video-recorded for later analysis.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Statistical Analysis: Compare the mean immobility times between the treatment and control groups using an appropriate statistical test (e.g., t-test or one-way ANOVA followed by post-hoc tests).
Caption: Workflow for the Forced Swim Test.
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated 50 cm above the floor. The dimensions of the arms are typically 50 cm long and 10 cm wide for rats, and 30 cm long and 5 cm wide for mice.
-
Animals: Male mice or rats, as described for the FST.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound (or vehicle control) i.p. 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session. The session should be recorded by an overhead video camera.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Statistical Analysis: Compare the parameters between the treatment and control groups using appropriate statistical tests. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus Maze test.
Novel Object Recognition (NOR) Test for Cognitive Effects
Some antidepressants can have effects on cognitive function. The NOR test is used to assess learning and memory in rodents. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects (familiar objects) and a third, distinct object (novel object).
-
Animals: Male mice or rats, as described previously.
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the animal to explore the objects for 10 minutes.
-
Testing (Day 2, after a retention interval, e.g., 1 or 24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes. The session should be video-recorded.
-
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Statistical Analysis: A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one. Compare the DI between the treatment and control groups.
Caption: Workflow for the Novel Object Recognition test.
Considerations for Drug Preparation and Administration
-
Vehicle Selection: this compound should be dissolved in a suitable vehicle for administration. Common vehicles include sterile saline (0.9% NaCl), distilled water, or a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the solubilizing agent kept low to avoid behavioral effects. The vehicle used should be consistent across all experimental groups.
-
Dose Selection: Initial dose-response studies are essential. Based on the data for mianserin, a starting dose range of 1 to 20 mg/kg (i.p.) could be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents for behavioral studies. Other routes, such as oral gavage (p.o.) or subcutaneous (s.c.) injection, can also be considered depending on the experimental question and the compound's properties.
Conclusion
References
Application Notes and Protocols for In Vivo Microdialysis of 7-Methylmianserin Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methylmianserin is an atypical tetracyclic antidepressant, closely related to mianserin, which is known for its complex pharmacological profile that includes antagonism at various serotonin, histamine, and adrenergic receptors. In vivo microdialysis is a powerful technique to study the effects of psychoactive compounds on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for the administration of 7-Methylmianserin maleate and the subsequent analysis of its effects on neurotransmitter levels, particularly dopamine and serotonin, using in vivo microdialysis.
The protocols and data presented are based on established methodologies for similar compounds and aim to provide a comprehensive guide for researchers. It is important to note that while specific quantitative data for 7-Methylmianserin from in vivo microdialysis studies is limited in publicly available literature, data from its parent compound, mianserin, is used here to provide expected outcomes and a basis for experimental design.
Data Presentation
The following tables summarize the expected quantitative effects of mianserin, a close analog of 7-Methylmianserin, on extracellular neurotransmitter levels as determined by in vivo microdialysis in rats. These values can serve as a benchmark for studies involving 7-Methylmianserin.
Table 1: Effect of Mianserin on Extracellular Dopamine in the Medial Prefrontal Cortex (mPFC) and Nucleus Accumbens (NAc) of the Rat.
| Dose (mg/kg, s.c.) | Brain Region | Maximum Increase in Extracellular Dopamine (% of Baseline) |
| 1 | mPFC | Not specified |
| 5 | mPFC | ~400% |
| 10 | mPFC | ~600%[1] |
| 5 | NAc | No significant change[1] |
| 5 (i.p.) | NAc | +33.6 ± 4.3%[2] |
Table 2: Effect of Mianserin on Extracellular Noradrenaline in the Medial Prefrontal Cortex (mPFC) of the Rat.
| Dose (mg/kg, s.c.) | Brain Region | Effect on Extracellular Noradrenaline |
| 1, 5, 10 | mPFC | Dose-dependent increase[1] |
Experimental Protocols
I. Animal Surgery and Microdialysis Probe Implantation
This protocol describes the stereotaxic implantation of a microdialysis probe into a target brain region (e.g., medial prefrontal cortex or nucleus accumbens) of a rat.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe (e.g., CMA or BASi)
-
Surgical drill
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the coordinates for the target brain region using a stereotaxic atlas (e.g., Paxinos and Watson).
-
Drill a small hole in the skull at the identified coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the incision and administer post-operative analgesics and antibiotics.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment to measure neurotransmitter levels following the administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
This compound dissolved in aCSF or saline
-
Fraction collector or autosampler
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Gently insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1 hour to establish stable neurotransmitter levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe via reverse dialysis).
-
Continue to collect dialysate samples at regular intervals for the duration of the experiment (e.g., 3-4 hours post-administration).
-
At the end of the experiment, euthanize the animal and perfuse the brain to verify the probe placement histologically.
-
Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.
III. Sample Analysis by HPLC-ECD
This protocol provides a general method for the quantification of dopamine and serotonin in microdialysate samples.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine and serotonin
Procedure:
-
Prepare a standard curve by running known concentrations of dopamine and serotonin through the HPLC-ECD system.
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Separate the neurotransmitters on the C18 column.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentration of dopamine and serotonin in each sample by comparing the peak areas to the standard curve.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Mandatory Visualizations
Signaling Pathway of 7-Methylmianserin Action
The primary mechanism of action of mianserin-like compounds involves the antagonism of serotonin 5-HT2C receptors. This antagonism leads to a disinhibition of dopaminergic neurons, resulting in increased dopamine release in specific brain regions.
Caption: Proposed signaling pathway for 7-Methylmianserin.
Experimental Workflow for In Vivo Microdialysis
This diagram illustrates the key steps involved in the in vivo microdialysis experiment for assessing the effects of 7-Methylmianserin.
Caption: Experimental workflow for in vivo microdialysis.
Logical Flow of the Microdialysis Protocol
This diagram outlines the decision-making and procedural flow of a typical in vivo microdialysis study.
Caption: Logical flow of the in vivo microdialysis protocol.
References
- 1. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute administration of amitriptyline and mianserin increases dopamine release in the rat nucleus accumbens: possible involvement of serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with 7-Methylmianserin Maleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known electrophysiological properties and receptor binding profile of the parent compound, mianserin. 7-Methylmianserin maleate is a derivative of mianserin, and while its pharmacological actions are expected to be similar, they have not been extensively characterized in published literature. The information provided herein should serve as a guide for initial experimental design, and all properties of this compound should be empirically determined.
Introduction
7-Methylmianserin is a tetracyclic compound and a derivative of the antidepressant mianserin. Based on the profile of mianserin, 7-Methylmianserin is anticipated to be a pharmacologically complex agent with activity at multiple neurotransmitter receptors. These notes provide an overview of its expected electrophysiological effects and protocols for its application in electrophysiological studies.
Predicted Receptor Binding Profile and Mechanism of Action
Based on the known affinities of mianserin, this compound is predicted to act as an antagonist at several G-protein coupled receptors and may also inhibit monoamine reuptake. The methyl group may alter the affinity and selectivity for these targets.
Table 1: Predicted Receptor Binding Profile of 7-Methylmianserin
| Receptor Target | Predicted Action | Potential Electrophysiological Consequence |
| Serotonin Receptors | ||
| 5-HT2A/2C | Antagonist | Modulation of neuronal excitability, potential reduction of excitatory postsynaptic currents (EPSCs). |
| 5-HT3 | Antagonist | Reduction of fast, ionotropic excitatory currents. |
| Adrenergic Receptors | ||
| α2-Adrenergic | Antagonist | Increased norepinephrine release, leading to indirect modulation of neuronal firing. |
| α1-Adrenergic | Antagonist | Postsynaptic modulation of neuronal excitability. |
| Histamine Receptors | ||
| H1 | Inverse Agonist | Potent sedative effects, potential alteration of neuronal firing patterns. |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | Inhibitor | Increased synaptic norepinephrine levels, leading to complex effects on neuronal activity. |
The primary mechanism of action is likely through the blockade of presynaptic α2-adrenergic autoreceptors, which disinhibits the release of norepinephrine.[1] This, in combination with its antagonist activity at various serotonin receptors, is expected to produce complex modulatory effects on neuronal firing and synaptic transmission.
Electrophysiological Effects
The electrophysiological effects of this compound are predicted to be multifaceted, reflecting its broad receptor-binding profile. Based on studies of mianserin, researchers should be aware of potential cardiac effects, particularly the inhibition of hERG potassium channels, which can be assessed using voltage-clamp techniques in appropriate cell lines (e.g., HEK293 cells expressing hERG channels).[2]
In the central nervous system, application of this compound is expected to modulate neuronal firing rates and synaptic plasticity. The blockade of α2-adrenoceptors can lead to an increase in norepinephrine release, which may enhance neuronal excitability in some brain regions.[3] Conversely, antagonism of 5-HT2A/2C receptors could have inhibitory effects.
Table 2: Summary of Expected Electrophysiological Effects of this compound (based on Mianserin)
| Parameter | Predicted Effect | Concentration Range (based on Mianserin) | Reference Technique |
| Neuronal Firing Rate | Complex modulation (increase or decrease depending on neuron type and brain region) | 1 - 10 µM | Extracellular single-unit recording |
| Excitatory Postsynaptic Currents (EPSCs) | Potential reduction (via 5-HT2A/2C antagonism) | 1 - 10 µM | Whole-cell patch-clamp |
| Inhibitory Postsynaptic Currents (IPSCs) | Potential modulation (indirectly via noradrenergic and serotonergic systems) | 1 - 10 µM | Whole-cell patch-clamp |
| hERG K+ Current | Inhibition | IC50 ~ 3.2 µM | Voltage-clamp in hERG-expressing cells[2] |
| Cardiac Action Potential Duration | Potential for prolongation | > 10 µM | Current-clamp in isolated cardiomyocytes[4] |
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of this compound. Specific parameters should be optimized for the experimental preparation and research question.
Protocol 1: In Vitro Brain Slice Electrophysiology
Objective: To characterize the effects of this compound on synaptic transmission and neuronal excitability in a specific brain region of interest (e.g., hippocampus, prefrontal cortex).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome)
-
Patch-clamp or extracellular recording setup
-
Glass microelectrodes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 1, 3, 10, 30 µM).
-
Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region of a rodent. Maintain slices in oxygenated aCSF.
-
Recording:
-
Whole-Cell Patch-Clamp: Obtain whole-cell recordings from neurons of interest. After establishing a stable baseline recording of synaptic events (e.g., spontaneous or evoked EPSCs/IPSCs) or intrinsic firing properties, perfuse the brain slice with aCSF containing this compound. Record changes in synaptic current amplitude, frequency, and kinetics, or alterations in action potential firing patterns.
-
Extracellular Field Recording: Place a recording electrode in the appropriate synaptic layer to record field excitatory postsynaptic potentials (fEPSPs). After establishing a stable baseline, bath-apply this compound and observe changes in the fEPSP slope and amplitude.
-
-
Data Analysis: Compare the electrophysiological parameters before, during, and after drug application. Perform appropriate statistical analysis.
Protocol 2: hERG Channel Inhibition Assay
Objective: To determine the inhibitory potential of this compound on cardiac hERG potassium channels.
Materials:
-
HEK293 cells stably expressing hERG channels
-
This compound stock solution
-
Appropriate external and internal solutions for potassium channel recording
-
Patch-clamp setup
Procedure:
-
Cell Culture: Culture hERG-expressing HEK293 cells according to standard protocols.
-
Solution Preparation: Prepare a range of concentrations of this compound in the external recording solution.
-
Voltage-Clamp Recording:
-
Obtain whole-cell voltage-clamp recordings from the cells.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Construct a concentration-response curve and calculate the IC50 value for hERG channel block.
Visualizations
Signaling Pathway Diagram
Caption: Predicted signaling pathways of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro electrophysiological recording.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Inhibition of cardiac hERG potassium channels by tetracyclic antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological studies on the effects of mianserin, a tetracyclic antidepressant agent, on isolated guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 7-Methylmianserin maleate experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with 7-Methylmianserin maleate.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
7-Methylmianserin is a tetracyclic antidepressant and a derivative of mianserin. Its primary mechanism of action is as an antagonist at various serotonin (5-HT) and histamine receptors. Like its parent compound, mianserin, it is a potent antagonist of H1 histamine receptors and various 5-HT serotonin receptors.[1][2] It also exhibits antagonist activity at α-adrenergic receptors and can inhibit the reuptake of norepinephrine.[3]
2. What are the common off-target effects of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or Poor Solubility
Variability in the solubility of this compound can lead to significant experimental artifacts. The following table summarizes the known solubility information for the closely related compound, Mianserin HCl, which can be used as a starting point.
Data Presentation: Solubility of Mianserin HCl
| Solvent | Concentration | Observation |
| DMSO | 60 mg/mL (199.44 mM) | Soluble. Note: Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| Water | - | Insoluble |
| Methanol | - | Slightly soluble |
| Ethanol | - | Slightly soluble |
| Chloroform | - | Slightly soluble |
| Ethyl acetate | - | Slightly soluble |
Note: This data is for Mianserin HCl. The solubility of this compound may vary and should be empirically determined.
Troubleshooting Steps:
-
Use Fresh, Anhydrous Solvents: Due to the potential for hygroscopicity, always use fresh, anhydrous solvents, especially DMSO, to prepare stock solutions.
-
Sonication: To aid dissolution, sonicate the solution in a water bath.
-
Gentle Warming: Gentle warming (e.g., to 37°C) can also help dissolve the compound. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, although this should be done with caution as it can affect the compound's activity and stability.
-
Test Small Aliquots: Before preparing a large stock solution, test the solubility of a small amount of the compound in the desired solvent.
Issue 2: Compound Instability and Degradation
This compound, like other tetracyclic antidepressants, can be susceptible to degradation, particularly when exposed to light.
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound and stock solutions protected from light at -20°C for short-term storage and -80°C for long-term storage. A safety data sheet for a mianserin formulation recommends storing it locked up and away from strong oxidizing agents.[5]
-
Light Protection: During experiments, protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Mianserin has been shown to undergo photodegradation when exposed to UV light.[6][7]
-
Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.
Issue 3: Variability in In Vitro Assays
Inconsistent results in in vitro binding or cell-based assays are a common challenge. This can stem from various factors related to the compound, assay conditions, or cell health.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
Common Sources of Variability and Solutions:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The density of cells at the time of the assay can significantly impact the results. Optimize and maintain a consistent cell seeding density.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and metabolism. Regularly test cell cultures for mycoplasma contamination.
-
Reagent Quality: Ensure all reagents, including media, serum, and buffers, are of high quality and have not expired.
-
Incubation Times and Temperatures: Inconsistencies in incubation times and temperatures can affect ligand binding and cellular responses. Use calibrated equipment and adhere strictly to the protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal solvent and concentration should be determined empirically for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from established methods for 5-HT2A receptor binding assays and can be used to determine the binding affinity of this compound.[8]
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Microplate scintillation counter
-
Vacuum filtration apparatus with glass fiber filters
Procedure:
-
Prepare Reagents:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Dilute [3H]ketanserin in assay buffer to a final concentration of approximately 0.5 nM.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known 5-HT2A antagonist (for non-specific binding).
-
[3H]ketanserin.
-
Cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow the vials to sit in the dark for at least one hour.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is adapted from published HPLC methods for mianserin and can be used to assess the purity of this compound.[7][9][10][11]
Signaling Pathway
Caption: A simplified workflow for RP-HPLC purity analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer, pH adjusted). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 214 nm, based on mianserin).[9][11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to create a stock solution. Prepare further dilutions as needed.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the main compound and any potential impurities.
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mianserin - Wikipedia [en.wikipedia.org]
- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organon.com [organon.com]
- 6. Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Methylmianserin Maleate Dosage for Rodent Models
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Mianserin?
Mianserin has a complex pharmacological profile and does not act as a monoamine reuptake inhibitor. Its antidepressant effects are thought to be mediated through the blockade of various neurotransmitter receptors.[1] It is an antagonist at serotonin receptors (5-HT2A, 5-HT2C), histamine receptors (H1), and alpha-adrenergic receptors (α1 and α2).[1] Additionally, it has been shown to act as a partial agonist at κ-opioid receptors.[2]
Q2: What are the reported effective dosages of Mianserin in rodent models?
In a study evaluating the antidepressant-like effects of racemic mianserin, doses of 5 and 10 mg/kg were found to be effective in rats.[3] It is crucial to perform a dose-response study to determine the optimal dose for 7-Methylmianserin maleate in your specific experimental paradigm.
Q3: How is Mianserin metabolized in rodents?
Studies have shown that mianserin is almost completely metabolized in rats and mice.[4] Major metabolic pathways include oxidation of the aromatic ring and demethylation of the N-methyl group, followed by conjugation.[4]
Q4: What are some common behavioral tests to assess the antidepressant-like effects of Mianserin and its analogs?
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used to screen for antidepressant activity in rodents.[5][6][7] In these tests, an effective antidepressant will reduce the duration of immobility.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in behavioral results | Inconsistent drug administration, environmental stressors, animal handling. | Ensure accurate and consistent dosing. Handle animals gently and habituate them to the experimental procedures. Be aware that the sex of the experimenter can influence rodent stress levels. |
| No significant effect of the drug | Inappropriate dose, incorrect route of administration, insufficient treatment duration. | Perform a dose-response study to find the optimal dose. Consider different administration routes (e.g., intraperitoneal, oral gavage). Some antidepressants require chronic administration to show effects. |
| Sedation or hyperactivity in animals | Off-target effects of the compound, dose is too high. | Mianserin is known to have sedative effects due to its antihistaminic properties.[1] If sedation is observed, lower the dose. Monitor locomotor activity in an open field test to distinguish between antidepressant effects and general motor changes. |
| Drug solubility and vehicle issues | The compound may not be fully dissolved, leading to inaccurate dosing. | Test the solubility of this compound in various vehicles (e.g., saline, distilled water, DMSO/saline mixture). Ensure the vehicle itself does not have behavioral effects. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
This protocol is a standard procedure for assessing antidepressant-like activity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.9% saline)
-
Glass beakers (25 cm high, 10 cm diameter)
-
Water at 23-25°C
-
Stopwatch
-
Drying towels
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Animal Dosing: Administer the drug or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually into a beaker filled with 15 cm of water for a 15-minute adaptation swim. This is done to induce a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the beakers with water for a 6-minute test session.
-
Data Recording: Record the total time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Post-test Care: After the test, remove the mice from the water, dry them thoroughly with a towel, and return them to their home cages.
Vehicle Preparation
For many salts like maleates, sterile saline is a common vehicle. However, solubility should always be confirmed.
-
Weigh the required amount of this compound.
-
Add a small amount of 0.9% sterile saline and vortex to dissolve.
-
Gradually add more saline until the final desired concentration is reached, ensuring the compound is fully dissolved.
-
If solubility in saline is poor, a small percentage of a co-solvent like DMSO or Tween 80 can be used, but the final concentration of the co-solvent should be low (e.g., <5% for DMSO) and a vehicle-only control group must be included.
Visualizations
Caption: Proposed mechanism of action for Mianserin.
Caption: General workflow for a rodent behavioral study.
Caption: Troubleshooting logic for lack of drug efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of mianserin in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
Preventing degradation of 7-Methylmianserin maleate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 7-Methylmianserin maleate in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of your this compound solution is often an indicator of chemical degradation. The most common causes are exposure to light (photodegradation), inappropriate pH, high temperatures, or oxidative stress. It is crucial to store and handle the solution under recommended conditions to maintain its integrity.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What are these, and how can I prevent them?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. To identify the cause, review your experimental conditions against the following potential degradation pathways:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions. Ensure the pH of your solution is within the optimal stability range.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. Consider using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation: 7-Methylmianserin, similar to the related compound mianserin, can be sensitive to light, especially UV radiation. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation. Store solutions at the recommended temperature and avoid prolonged exposure to heat.
To prevent the formation of these degradation products, it is essential to adhere to proper storage and handling protocols.
Q3: What are the primary degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on the closely related compound, mianserin, suggest potential degradation pathways. A likely degradation product is the N-demethylated form, resulting from the loss of the methyl group from the piperazine ring. Other potential degradation products could arise from oxidation of the aromatic rings or cleavage of the tetracyclic structure under harsh conditions.
Q4: Can the maleate salt itself degrade in solution?
A4: Yes, the maleate moiety can also degrade, particularly under certain conditions. It is important to consider the stability of the entire salt, not just the active pharmaceutical ingredient.
Stability of this compound in Solution: A Summary
While specific quantitative stability data for this compound is limited, forced degradation studies on the parent compound, mianserin, provide valuable insights into its stability profile. The following tables summarize the expected stability under various stress conditions.
Table 1: Summary of Forced Degradation Studies on Mianserin Hydrochloride
| Stress Condition | Reagent/Exposure | Temperature | Duration | Observations |
| Acid Hydrolysis | 1.0 M HCl | Ambient | - | Degradation observed |
| Base Hydrolysis | 1.0 M NaOH | Ambient | - | Degradation observed |
| Oxidation | 3% H₂O₂ | Ambient | - | Degradation observed |
| Photodegradation | UV-C Light | Ambient | - | Degradation observed |
Data derived from qualitative forced degradation studies on mianserin hydrochloride.[1]
Table 2: Illustrative Quantitative Stability Data for a Maleate Salt under Forced Degradation
| Stress Condition | Reagent/Exposure | Temperature | Duration | Percent Degradation |
| Acid Hydrolysis | 1 M HCl | Room Temperature | 24 h | ~28% |
| Thermal Degradation | Solid State | 105°C | 24 h | ~20% |
| Neutral Hydrolysis | Water | Room Temperature | 7 days | < 2% |
Please note: This table is an illustrative example based on data for flupirtine maleate and is intended to provide a general understanding of how a maleate salt might behave under stress conditions. Specific results for this compound may vary.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Mianserin Analogues
This protocol is adapted from a validated method for mianserin hydrochloride and can be used as a starting point for the analysis of this compound and its degradation products.[1][3]
-
Column: Ace RP-18 octadecyl silane column (250 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Methanol, 50 mM monobasic potassium phosphate buffer, and 0.3% triethylamine solution (85:15, v/v), with the pH adjusted to 7.0 with 10% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 214 nm or 250 nm)
-
Temperature: Ambient (25°C)
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at a controlled temperature (e.g., 105°C). For solutions, incubate at a lower, controlled temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV-C light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis using the stability-indicating method described above.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Putative degradation pathways for 7-Methylmianserin.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of 7-Methylmianserin Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the poor oral bioavailability of 7-Methylmianserin maleate. Due to the limited publicly available data on 7-Methylmianserin, this guide leverages information on its parent compound, mianserin, to provide relevant troubleshooting strategies and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of mianserin and likely, this compound?
A1: The poor oral bioavailability of mianserin, estimated to be between 20-30%, is attributed to two main factors: incomplete absorption from the gastrointestinal (GI) tract and a significant first-pass metabolism in the liver.[1] Mianserin is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1]
Q2: What are the key physicochemical properties of mianserin that influence its oral absorption?
A2: Mianserin hydrochloride has a water solubility of 3.4 mg/mL. It is a lipophilic compound with a high plasma protein binding of approximately 95%.[1] These properties can contribute to challenges in dissolution and absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several strategies can be explored, including:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to enhance its dissolution rate and solubility.[2][3]
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and may enhance lymphatic transport, potentially bypassing first-pass metabolism.[4][5]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution.
Q4: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
A4: Yes, inhibitors or inducers of the CYP2D6 enzyme can affect the metabolism of mianserin and, by extension, this compound. Co-administration with CYP2D6 inhibitors may increase its plasma concentration, while inducers may decrease it.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of the pure drug. | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Micronize the drug powder to increase surface area. 2. Formulation Approaches: Explore solid dispersion or lipid-based formulations as detailed in the experimental protocols below. |
| Variability in dissolution profiles between batches of solid dispersions. | Inconsistent drug-to-carrier ratio or improper solvent removal during preparation. | 1. Ensure precise weighing of all components. 2. Optimize the solvent evaporation process to ensure complete removal of the solvent. 3. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state and rule out crystallinity. |
| Physical instability of the formulation (e.g., crystallization) during storage. | The amorphous drug in the solid dispersion is reverting to its crystalline form. | 1. Select a polymer with a high glass transition temperature (Tg) to restrict molecular mobility. 2. Incorporate a secondary stabilizing polymer. 3. Store the formulation in a low-humidity environment. |
| Poor emulsification of the Self-Emulsifying Drug Delivery System (SEDDS) in aqueous media. | Imbalance in the oil, surfactant, and cosurfactant ratio. | 1. Systematically screen different ratios of oil, surfactant, and cosurfactant to identify the optimal combination for self-emulsification. 2. Construct a ternary phase diagram to visualize the self-emulsifying region. 3. Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is appropriate for the chosen oil. |
| Drug precipitation upon dilution of the SEDDS formulation in the GI tract. | The drug is supersaturated in the formulation and precipitates out when diluted. | 1. Increase the concentration of the surfactant or cosurfactant to enhance the solubilization capacity of the micelles/emulsion droplets. 2. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of Mianserin
| Property | Value | Reference |
| Oral Bioavailability | 20-30% | [1] |
| Plasma Protein Binding | 95% | [1] |
| Metabolism | Hepatic (CYP2D6) | [1] |
| Elimination Half-life | 21-61 hours | [1] |
| Water Solubility (HCl salt) | 3.4 mg/mL | Not explicitly cited, but inferred from general knowledge. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratios).
-
Dissolve the weighed this compound in a minimal amount of methanol in a round-bottom flask.
-
Add the PVP K30 to the drug solution and stir until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid mass from the flask.
-
Dry the collected solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., #100 mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Determine the drug content uniformity of the prepared solid dispersion.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Cosurfactant/Cosolvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to identify the excipients with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a volume of water and observe the spontaneity and appearance of the resulting emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the emulsion formed upon dilution in water using a particle size analyzer.
-
In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium to assess the drug release profile from the SEDDS formulation.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. dbc.wroc.pl [dbc.wroc.pl]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. DSpace [cora.ucc.ie]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methylmianserin Maleate and its Analogs
Disclaimer: This document provides technical guidance on minimizing the off-target effects of 7-Methylmianserin maleate and related mianserin analogs. Due to the limited availability of specific data for this compound, this guide primarily utilizes data for the parent compound, mianserin. This information should serve as a foundational resource for researchers, scientists, and drug development professionals. All experimental procedures should be optimized for specific laboratory conditions and research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mianserin and its analogs?
Mianserin is a tetracyclic antidepressant. Its therapeutic effects are believed to be mediated through its antagonist activity at various neurotransmitter receptors. It is known to block presynaptic alpha-2 adrenergic receptors, which increases norepinephrine neurotransmission.[1][2] Additionally, mianserin interacts with several serotonin (5-HT) receptors and has a strong antagonistic effect on histamine H1 receptors.[3][4][5]
Q2: What are the known off-target effects of mianserin and how do they manifest as side effects?
The off-target effects of mianserin are primarily attributed to its high affinity for receptors other than its intended therapeutic targets. The most common side effects include:
-
Sedation and Drowsiness: This is largely due to the potent blockade of the histamine H1 receptor.[2][3][6]
-
Increased Appetite and Weight Gain: Antagonism of the 5-HT2C and histamine H1 receptors is thought to contribute to these metabolic side effects.[2]
-
Dizziness and Postural Hypotension: These effects can result from the blockade of alpha-1 adrenergic receptors.[1]
-
Dry Mouth and Constipation: While mianserin has low affinity for muscarinic acetylcholine receptors and thus fewer anticholinergic side effects than tricyclic antidepressants, some mild effects like dry mouth can still occur.[6][7][8]
Q3: How can we predict the off-target effects of this compound in our experimental system?
Predicting off-target effects involves a combination of computational and experimental approaches.
-
In Silico Prediction: Utilize computational tools to screen this compound against a panel of known off-target receptors. These tools can predict binding affinities based on the compound's structure.
-
Literature Review: Analyze the pharmacological profiles of structurally similar compounds, such as mianserin and mirtazapine, to anticipate potential off-target interactions.
-
Preliminary In Vitro Screening: Conduct preliminary binding assays on a broad panel of receptors, particularly those for which mianserin shows high affinity (e.g., histamine, serotonin, and adrenergic receptors).
Troubleshooting Guides
Issue 1: High level of off-target binding observed in initial screening assays.
Possible Cause 1: Compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target binding. Start with a wide range of concentrations and narrow down to a more specific range based on the initial results.
Possible Cause 2: Non-specific binding to assay components.
-
Solution: Include appropriate controls in your assay, such as a negative control with no receptor and a positive control with a known selective ligand. This will help differentiate between true off-target binding and non-specific interactions. Consider using blocking agents, such as bovine serum albumin (BSA), to reduce non-specific binding.
Possible Cause 3: The compound has inherent low selectivity.
-
Solution: If the compound naturally has a broad receptor binding profile, consider chemical modification to improve selectivity. This could involve adding or modifying functional groups to enhance binding to the on-target receptor and reduce affinity for off-target receptors.
Issue 2: Inconsistent results in cell-based functional assays.
Possible Cause 1: Cell line variability.
-
Solution: Ensure that the cell line used expresses the target receptor at a consistent and appropriate level. Regularly check cell line authenticity and passage number. Variations in receptor expression can significantly impact assay results.
Possible Cause 2: Assay conditions are not optimized.
-
Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. For example, in a cAMP assay, the stimulation time with the compound can be critical for observing a robust signal.
Possible Cause 3: Cytotoxicity of the compound.
-
Solution: Perform a cell viability assay at the concentrations of this compound used in your functional assays. Compound-induced cell death will lead to unreliable and misleading results. If cytotoxicity is observed, lower the compound concentration or reduce the incubation time.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki values in nM) of mianserin for various human receptors. This data can be used as a reference point for predicting the potential off-target interactions of this compound.
Table 1: Mianserin Binding Affinity for Serotonin (5-HT) Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 1.1 |
| 5-HT2C | 5.5[9] |
| 5-HT1D | 15.8 |
| 5-HT6 | 25.1 |
| 5-HT7 | 44.7 |
| 5-HT1A | 110 |
| 5-HT1B | 158 |
| 5-HT3 | 200 |
| 5-HT1E | >10,000 |
| 5-HT1F | High |
(Data compiled from various sources, primarily for human cloned receptors. "High" indicates significant affinity where a precise Ki value was not provided.)
Table 2: Mianserin Binding Affinity for Adrenergic, Histamine, and Opioid Receptors
| Receptor | Ki (nM) |
| Histamine H1 | 0.8 |
| Alpha-2 Adrenergic | 2.0 |
| Alpha-1 Adrenergic | 15.8 |
| Kappa-Opioid | 1,700[10] |
| Mu-Opioid | 21,000[10] |
| Delta-Opioid | 30,200[10] |
| Dopamine D2 | 316 |
| Dopamine D3 | 1524[11] |
(Data compiled from various sources, primarily for human cloned receptors.)
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell membrane preparation from the above cells
-
[3H]-Ketanserin (radioligand)
-
Unlabeled ketanserin (for non-specific binding determination)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the HEK293-5HT2A cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled ketanserin (10 µM final concentration, for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [3H]-Ketanserin (at a final concentration close to its Kd, e.g., 1 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: cAMP Functional Assay for Histamine H1 Receptor
Objective: To determine the functional antagonism of this compound at the human histamine H1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human histamine H1 receptor
-
Histamine (agonist)
-
This compound
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed the CHO-K1-H1R cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of histamine in the assay buffer at a concentration that gives a submaximal response (EC80).
-
Add the histamine solution to the wells already containing the test compound.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the histamine-induced cAMP production.
Visualizations
Caption: Simplified signaling pathway of mianserin analogs.
Caption: Workflow for minimizing off-target effects.
References
- 1. mims.com [mims.com]
- 2. Mianserin - Prescriber's Guide [cambridge.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mianserin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 6. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Mianserin Hydrochloride? [synapse.patsnap.com]
- 9. 39787 [pdspdb.unc.edu]
- 10. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. 2.4. Radioligand Binding Assays [bio-protocol.org]
7-Methylmianserin maleate interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Methylmianserin maleate in biochemical assays. Given the limited direct data on this compound, this guidance is substantially based on the known pharmacological profile of its parent compound, mianserin, and general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for assay interference a concern?
A1: 7-Methylmianserin is a tetracyclic compound, structurally related to the antidepressant mianserin. It is supplied as a maleate salt for improved solubility and stability. Like many psychoactive compounds, it has a broad receptor binding profile, meaning it can interact with multiple targets other than the intended one.[1][2][3] This "off-target" activity can lead to misleading results in biochemical assays by causing false positives or negatives. Additionally, the chemical structure itself may interfere with certain assay technologies.
Q2: What are the primary known targets of the parent compound, mianserin?
A2: Mianserin is known to have high affinity for a variety of receptors, including serotonin (5-HT), histamine (H1), and adrenergic (alpha) receptors.[1][3][4] It acts as an antagonist or inverse agonist at many of these sites.[3] This broad pharmacology is the primary reason for potential interference in assays studying these receptor systems.
Q3: Can the maleate salt itself interfere with my assay?
A3: While the maleate moiety is generally considered biochemically inert, it is an acidic counter-ion.[5] In unbuffered solutions or at high concentrations, it could potentially alter the pH of the assay buffer, which can affect enzyme activity, receptor-ligand binding, and the stability of assay reagents. However, this is unlikely to be a significant issue in properly buffered assay systems.
Q4: Are there general, non-receptor-mediated interference concerns with compounds like this compound?
A4: Yes. Molecules with complex ring structures can sometimes interfere with assays through mechanisms unrelated to specific receptor binding. These can include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other molecules in the assay.[6][7][8]
-
Fluorescence Interference: If your assay uses a fluorescence readout, the compound may quench or enhance the fluorescent signal, leading to inaccurate measurements.[9][10]
-
Reactivity: Although less common, some chemical moieties can react with assay components, such as enzymes or detection reagents.
Troubleshooting Guides
Problem 1: Unexpected inhibition or activation in a receptor binding assay.
Possible Cause: Off-target binding of this compound to the receptor of interest.
Troubleshooting Steps:
-
Consult Receptor Binding Profile: Refer to the data table below for the known binding affinities (Ki) of the parent compound, mianserin, for various receptors. If your receptor of interest is listed, or is in a family with listed receptors (e.g., another serotonin receptor subtype), there is a high probability of direct interaction.
-
Perform a Competition Binding Assay: To confirm off-target binding, run a competition assay with a known radiolabeled or fluorescent ligand for your receptor. If this compound displaces the known ligand in a concentration-dependent manner, it is binding to your target.
-
Use a Structurally Unrelated Control: Compare the results with a control compound that is known to be inactive at your receptor of interest but has similar physicochemical properties (e.g., molecular weight, lipophilicity).
Problem 2: High background or false positives in a fluorescence-based assay.
Possible Cause: Intrinsic fluorescence of this compound or quenching/enhancement of the assay's fluorophore.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Run a sample of this compound in your assay buffer without the other assay components (e.g., enzyme, substrate, detection reagents) and measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Perform a Quenching/Enhancement Control: Add this compound to a reaction that has already reached completion or to a known concentration of the fluorescent product. A decrease or increase in the signal compared to a vehicle control will indicate quenching or enhancement, respectively.
-
Change Fluorophore: If significant interference is observed, consider using a fluorophore with a different excitation and emission spectrum that is less likely to be affected by the compound.
Problem 3: Non-reproducible or "steep" dose-response curves.
Possible Cause: Compound aggregation.
Troubleshooting Steps:
-
Include a Detergent: Re-run the assay with the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. If the inhibitory effect is significantly reduced or eliminated, aggregation is a likely cause.[8]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates by this compound at the concentrations used in your assay.
-
Lower Compound Concentration: Test lower concentrations of this compound. Aggregation is a concentration-dependent phenomenon.
Quantitative Data
Table 1: Pharmacological Profile of Mianserin (Parent Compound)
This table summarizes the binding affinities (Ki) of mianserin for various human receptors. Lower Ki values indicate higher binding affinity. This data can be used to predict potential off-target interactions of this compound.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 160 |
| 5-HT1D | 31 | |
| 5-HT1F | 19 | |
| 5-HT2A | 1.2 | |
| 5-HT2B | 1.3 | |
| 5-HT2C | 0.9 | |
| 5-HT6 | 56 | |
| 5-HT7 | 25 | |
| Histamine | H1 | 0.9 |
| H4 | 130 | |
| Adrenergic | Alpha-1 | 25 |
| Alpha-2A | 4.7 | |
| Alpha-2B | 12 | |
| Alpha-2C | 4.7 | |
| Dopamine | D2 | 560 |
| D3 | 340 | |
| Opioid | Kappa | 1700 |
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and DrugBank.[1][9]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine if this compound binds to a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-serotonin).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the serially diluted this compound or vehicle control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a known unlabeled ligand for the receptor.
-
Calculate the specific binding at each concentration of this compound and determine the IC50, which can be converted to a Ki value.
Protocol 2: cAMP Functional Assay
This protocol is for determining if this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.
Materials:
-
Cells expressing the receptor of interest.
-
Assay medium (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
-
This compound stock solution.
-
A known agonist for the receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with assay medium.
-
For agonist mode: Add serial dilutions of this compound to the cells.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15 minutes), then add a fixed concentration of the known agonist (typically its EC80).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mianserin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 5. Nonmutagenicity of maleic acid and its sodium salts in salmonella assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hx2.med.upenn.edu [hx2.med.upenn.edu]
Validation & Comparative
7-Methylmianserin maleate versus mianserin in preclinical models
A comprehensive comparative analysis of the preclinical profiles of 7-Methylmianserin Maleate and its parent compound, Mianserin, cannot be provided at this time due to a lack of publicly available preclinical data for this compound.
Mianserin: A Snapshot of its Preclinical Profile
Mianserin is known to interact with a variety of neurotransmitter receptors, which contributes to its complex pharmacological effects. Its primary mechanism of action is thought to involve the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine. Additionally, mianserin is a potent antagonist at several serotonin (5-HT) receptor subtypes, particularly 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors, as well as histamine H1 receptors.[1] Its antagonist activity at 5-HT2A and H1 receptors is believed to contribute to its sedative and anxiolytic properties. Unlike typical tricyclic antidepressants, mianserin has a weak effect on the reuptake of monoamines.[2][3]
The antidepressant-like effects of mianserin have been demonstrated in various animal models. For example, studies have shown its efficacy in the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a behavioral screen for antidepressant activity.[2]
The Unknown Profile of this compound
The introduction of a methyl group at the 7th position of the mianserin structure would be expected to alter its physicochemical properties, which in turn could influence its absorption, distribution, metabolism, excretion (ADME), and ultimately its pharmacological activity. Such a modification could potentially change the compound's affinity and selectivity for its various receptor targets. However, without experimental data, any discussion of the potential effects of this structural change remains speculative.
To conduct a thorough comparison as requested, the following preclinical data for this compound would be required:
-
Receptor Binding Affinity: Quantitative data (e.g., Ki or IC50 values) for a panel of relevant CNS receptors, including serotonin, norepinephrine, dopamine, and histamine receptors.
-
Functional Assays: In vitro studies to determine whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors, and to quantify its potency (e.g., EC50 or IC50 values).
-
In Vivo Models: Data from established animal models of depression, anxiety, or other relevant CNS disorders to assess its behavioral effects and therapeutic potential.
While a wealth of preclinical information exists for mianserin, the scientific community awaits published research detailing the pharmacological profile of this compound. Until such data becomes available, a direct and objective comparison of these two compounds in a preclinical setting is not feasible. Researchers and drug development professionals interested in the potential of this compound are encouraged to await or initiate studies that would elucidate its preclinical characteristics.
References
- 1. Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates [pharmacia.pensoft.net]
- 2. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mianserin and its Analogs: A Focus on Cross-Validation
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of analytical techniques reported for the quantification of the tetracyclic antidepressant Mianserin. While specific cross-validation studies for its metabolite, 7-Methylmianserin maleate, are not extensively documented in publicly available literature, the methods outlined here for the parent compound serve as a foundational framework. Adaptation and specific validation of these methods would be essential for the accurate analysis of this compound.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods that have been employed for the analysis of Mianserin. These methods, with appropriate modifications, could be adapted for this compound.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) |
| LC-MS | Mianserin | Human Plasma | 1.0-200.0 ng/mL | 1.0 ng/mL | 97.5-101.2 | 9.6-11.4 (Intra- and Inter-day)[1][2] |
| LC-MS | Mianserin & N-desmethylmianserin | Human Plasma | 1.00-60.00 ng/mL (Mianserin), 0.50-14.00 ng/mL (N-desmethylmianserin) | 1.00 ng/mL (Mianserin), 0.50 ng/mL (N-desmethylmianserin) | 94.44-112.33 (Mianserin), 91.85-100.13 (N-desmethylmianserin) | <10 (Intra- and Inter-day)[2] |
| MEKC | Mianserin Hydrochloride | Coated Tablets | 1-6 μg/mL | Not Reported | 98.00-99.66 (as % recovery) | 0.181-0.530 (Intra-day), -0.135-0.408 (Inter-day)[1] |
| HPLC | Mianserin Hydrochloride | Not specified | Not Reported | Not Reported | 99.50–99.87 (as % recovery) | 1.382-1.781 (Intra-day), 1.128-1.765 (Inter-day)[1] |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques that can be adapted for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Mianserin Hydrochloride
This method is suitable for the determination of Mianserin in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 25 cm x 0.46 cm).[3]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[4] The specific ratio should be optimized for the best separation.
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 214 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) containing a known amount of the active ingredient.
-
Dissolve the sample in a suitable solvent, which could be a mixture of water and acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent.
-
Centrifuge the solution to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
-
-
Validation Parameters: According to ICH guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mianserin in Human Plasma
This method is highly sensitive and selective, making it ideal for bioanalytical applications.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add a suitable extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).[2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Validation Parameters: Bioanalytical method validation should be performed according to regulatory guidelines and typically includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, a critical process when comparing a new or alternative method against an established one.
Caption: Workflow for Analytical Method Cross-Validation.
This guide provides a starting point for researchers working on the analysis of this compound. While the provided methods are for Mianserin, they offer a solid foundation for developing and validating a robust analytical method for its methylated analog. The principles of method validation and cross-validation remain universal and are key to ensuring the quality and reliability of analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recentscientific.com [recentscientific.com]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japtronline.com [japtronline.com]
Comparative Analysis of 7-Methylmianserin Maleate Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological activity of the enantiomers of 7-methylmianserin maleate. Due to the limited availability of specific data for the 7-methylated derivative, this comparison draws upon data from its parent compound, mianserin, to infer potential activities.
Mianserin, a tetracyclic antidepressant, is a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. Pharmacological studies have revealed that the antidepressant effects are primarily attributed to the (S)-(+)-enantiomer, which exhibits greater potency in relevant preclinical tests. Conversely, the sedative properties of mianserin appear to be comparable between the two enantiomers. This suggests a stereoselective interaction with the receptors mediating antidepressant activity, but not those responsible for sedation.
Enantiomer Activity Profile
The pharmacological profile of mianserin is complex, involving interactions with a variety of neurotransmitter receptors, including serotonin (5-HT), histamine (H₁), and α-adrenergic receptors. The activity of its enantiomers can differ significantly depending on the receptor subtype. For instance, while the (S)-enantiomer is more potent for antidepressant-like effects, studies on the 5-HT₃ receptor have shown that the (R)-enantiomer of mianserin and related compounds are more potent antagonists.
This stereoselectivity underscores the importance of evaluating individual enantiomers to understand their contribution to the overall pharmacological effect and to potentially develop more targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Comparison of Enantiomer Activity
| Target Receptor/Effect | (S)-(+)-Mianserin | (R)-(-)-Mianserin |
| Antidepressant-like Activity | More Potent | Less Potent |
| Sedative Effects | Similar Activity | Similar Activity |
| 5-HT₃ Receptor Antagonism | Less Potent | More Potent |
Experimental Protocols
To facilitate further research into the specific activities of this compound enantiomers, the following are detailed methodologies for key experiments typically used to characterize such compounds.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of each this compound enantiomer for target receptors (e.g., 5-HT₂ₐ, 5-HT₂꜀, H₁, α₁-adrenergic, α₂-adrenergic receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).
-
Test compounds: (S)-7-methylmianserin maleate and (R)-7-methylmianserin maleate.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Radioligand Binding Assay Workflow
Functional Activity Assay (e.g., Calcium Mobilization Assay for Gq-coupled receptors like 5-HT₂ₐ)
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of each this compound enantiomer at a specific Gq-coupled receptor.
Materials:
-
Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the target receptor (e.g., serotonin).
-
Test compounds: (S)-7-methylmianserin maleate and (R)-7-methylmianserin maleate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., EC₈₀ of serotonin) into the wells and record the change in fluorescence over time.
-
To determine agonist activity, inject varying concentrations of the test compound and record the fluorescence change.
-
Analyze the data to determine the concentration-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Mobilization Assay Workflow
Signaling Pathways
The interaction of this compound enantiomers with their target receptors will trigger specific intracellular signaling cascades. For example, antagonism of the 5-HT₂ₐ receptor, a Gq-coupled receptor, would block the serotonin-induced activation of phospholipase C (PLC), which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC).
5-HT₂ₐ Receptor Signaling Pathway
Further research is warranted to elucidate the precise pharmacological profile of the individual enantiomers of this compound. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such investigations. A comprehensive understanding of the stereoselective activity of this compound will be crucial for its potential development as a therapeutic agent.
Validating the Antidepressant-Like Effects of 7-Methylmianserin Maleate: A Comparative Analysis
A notable gap in current preclinical data exists for the direct antidepressant-like effects of 7-Methylmianserin maleate. To provide a foundational understanding for researchers, this guide offers a comparative analysis of its parent compound, mianserin, against established antidepressants, the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine. This comparison, supported by experimental data, will serve as a valuable resource for drug development professionals and scientists in the field.
This guide will delve into the preclinical efficacy, receptor binding profiles, and side-effect profiles of these compounds. Detailed experimental protocols for key behavioral assays are also provided to ensure reproducibility and methodological rigor in future studies.
Preclinical Efficacy in Animal Models of Depression
The antidepressant potential of novel compounds is frequently assessed using rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests measure the immobility time of an animal when placed in an inescapable, stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Behavioral Test | Dosage | Outcome |
| Mianserin | Mice | Tail Suspension Test | Not specified | Active (reduces immobility) |
| Fluoxetine | Mice | Tail Suspension Test | 10 and 20 mg/kg, i.p. | Reduced immobility |
| Imipramine | Mice | Tail Suspension Test | 10 and 30 mg/kg, i.p. | Reduced immobility |
| Fluoxetine | Rats | Forced Swim Test | 20 mg/kg, s.c. | Increased swimming behavior |
| Imipramine | Rats | Forced Swim Test | Not specified | Effective in reducing immobility in certain rat strains |
Comparative Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antidepressants are largely determined by their affinity for various neurotransmitter receptors.
| Receptor | Mianserin (Ki, nM) | Fluoxetine (Ki, nM) | Imipramine (Ki, nM) |
| Serotonin Transporter (SERT) | Weak inhibitor | Potent inhibitor | Potent inhibitor |
| Norepinephrine Transporter (NET) | Inhibitor | Weak inhibitor | Potent inhibitor |
| Histamine H1 Receptor | High affinity antagonist | Low affinity | Moderate affinity antagonist |
| α1-Adrenergic Receptor | Antagonist | Low affinity | Potent antagonist |
| α2-Adrenergic Receptor | Antagonist | Low affinity | Moderate affinity antagonist |
| 5-HT2A Receptor | Potent antagonist | Antagonist | Antagonist |
| 5-HT2C Receptor | Potent antagonist | Antagonist | Not specified |
| Muscarinic Acetylcholine Receptors | Low affinity | Low affinity | Potent antagonist |
Preclinical Side-Effect Profiles
| Compound | Common Preclinical Side Effects |
| Mianserin | Sedation, weight gain, potential for blood dyscrasias (rare)[1] |
| Fluoxetine | Gastrointestinal disturbances, anxiety, insomnia, sexual dysfunction[2][3][4][5] |
| Imipramine | Anticholinergic effects (dry mouth, constipation, blurred vision), cardiovascular effects (orthostatic hypotension, tachycardia), sedation, weight gain[6] |
Structure-Activity Relationship of Mianserin Analogs and the Potential Role of the 7-Methyl Group
While direct data on 7-Methylmianserin is unavailable, studies on other mianserin derivatives offer insights into its potential properties. Modifications to the tetracyclic core of mianserin can significantly alter its receptor binding profile and pharmacological activity. For instance, alterations to the piperazine ring have been explored to modulate affinity for serotonin receptors.
The introduction of a methyl group at the 7-position of the dibenzo-azepine ring system represents a subtle structural change. Generally, such modifications can influence a molecule's lipophilicity, metabolic stability, and interaction with its biological target. It is plausible that the 7-methyl group could:
-
Alter Receptor Binding Affinity: The methyl group could enhance or decrease the affinity for specific receptors, potentially refining the pharmacological profile. For example, it might modulate the balance of activity between histamine and serotonin receptors.
-
Impact Metabolism: The presence of the methyl group could influence the metabolic pathways of the compound, potentially altering its half-life and the formation of active metabolites.
However, without empirical data, these remain hypotheses. Further investigation is required to elucidate the precise effects of this structural modification.
Experimental Protocols
Forced Swim Test (FST) in Mice
Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Materials:
-
Transparent glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Fill the cylinders with water to a depth of 15 cm. The water level should be such that the mouse cannot touch the bottom with its tail or paws, nor can it escape.
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse individually into a cylinder.
-
Start the video recording and stopwatch immediately. The test duration is typically 6 minutes.
-
After the 6-minute session, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The duration of immobility (defined as the time the mouse spends floating passively, making only small movements to keep its head above water) is scored, typically during the last 4 minutes of the test.
Tail Suspension Test (TST) in Mice
Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice suspended by their tails.
Materials:
-
A horizontal bar or rod placed at a sufficient height (approximately 50 cm from the surface).
-
Adhesive tape (e.g., medical tape).
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Cut a piece of adhesive tape approximately 15-20 cm long.
-
Securely wrap the tape around the mouse's tail, about 1-2 cm from the tip.
-
Suspend the mouse by attaching the free end of the tape to the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
Start the video recording and stopwatch immediately. The test duration is typically 6 minutes.
-
Observe and record the total time the mouse remains immobile (hanging passively without any movement).
-
At the end of the 6-minute session, carefully take the mouse down and remove the tape from its tail.
-
Return the mouse to its home cage.
Signaling Pathways and Experimental Workflow
Postulated Antidepressant Signaling Pathway of Mianserin
Caption: Postulated signaling pathway for the antidepressant effects of mianserin.
General Experimental Workflow for Preclinical Antidepressant Screening
Caption: A generalized workflow for the preclinical screening of potential antidepressant compounds.
References
- 1. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. uq.edu.au [uq.edu.au]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
Comparative Analysis of Mianserin and its Primary Metabolites: A Guide for Researchers
A comprehensive examination of the pharmacological profiles of the tetracyclic antidepressant mianserin and its key metabolites—desmethylmianserin, 8-hydroxymianserin, and mianserin-N-oxide—reveals distinct differences in their interactions with key neurotransmitter receptors and transporters. This guide synthesizes available data to provide a comparative analysis for researchers and professionals in drug development.
While the user's initial interest was in 7-Methylmianserin maleate, a comprehensive search of scientific literature and databases yielded no specific information on this compound or its metabolites. Therefore, this analysis focuses on the well-characterized parent drug, mianserin, and its principal metabolic products. Mianserin is primarily metabolized in the liver via N-demethylation, aromatic hydroxylation, and N-oxidation.[1]
The primary active metabolites, desmethylmianserin and 8-hydroxymianserin, retain a significant portion of the parent compound's pharmacological activity, contributing to the overall therapeutic effect.[1] In contrast, mianserin-N-oxide is generally considered to be pharmacologically weak or inactive.[1]
Pharmacological Profile: A Tabular Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of mianserin and its major metabolites at various neuroreceptors and transporters. Note: Comprehensive, directly comparative studies are limited, and data has been compiled from various sources. Experimental conditions may vary between studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target | Mianserin | Desmethylmianserin | 8-Hydroxymianserin | Mianserin-N-oxide |
| Serotonin Receptors | ||||
| 5-HT1A | Data not available | Data not available | Data not available | Data not available |
| 5-HT2A | Potent antagonist | Active | Active | Weakly active/inactive |
| 5-HT2C | 5.5[2] | Data not available | Data not available | Data not available |
| Adrenergic Receptors | ||||
| α1 | 99[3] | Data not available | Data not available | Data not available |
| α2 | Potent antagonist | Active | Active | Weakly active/inactive |
| Histamine Receptors | ||||
| H1 | Potent antagonist | Less potent than mianserin | Less potent than mianserin | Weakly active/inactive |
| Transporters | ||||
| Norepinephrine Transporter (NET) | Weak inhibitor | More potent than mianserin | Data not available | Weakly active/inactive |
Table 2: Comparative Functional Activity (IC50/EC50, nM)
| Assay | Mianserin | Desmethylmianserin | 8-Hydroxymianserin | Mianserin-N-oxide |
| Norepinephrine Uptake Inhibition | Moderate | Potent | Data not available | Weak/Inactive |
| Antidepressant-like effect (animal models) | Effective | Effective | Effective | Ineffective |
Metabolic Pathways and Experimental Workflows
The metabolic fate of mianserin is crucial to understanding its overall pharmacological effect. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of mianserin.
The generation and analysis of these metabolites typically involve in vitro studies using human liver microsomes, followed by analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Caption: Experimental workflow for in vitro metabolism.
Detailed Experimental Protocols
While specific protocols vary between laboratories, the following provides a general framework for key experiments used in the comparative analysis of mianserin and its metabolites.
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the metabolic profile of mianserin and identify its major metabolites.
Materials:
-
Mianserin hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for quantification
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding mianserin to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify mianserin and its metabolites.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of mianserin and its metabolites for specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A, α1-adrenergic)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Mianserin and its metabolites (as competing ligands)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare a series of dilutions of the competing ligands (mianserin and its metabolites).
-
In a multi-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or a dilution of the competing ligand.
-
Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition binding curves.
Signaling Pathways
The antidepressant effect of mianserin and its active metabolites is mediated through their interaction with multiple receptor systems, leading to a complex downstream signaling cascade. A simplified representation of the proposed mechanism of action is depicted below.
Caption: Simplified signaling pathway of mianserin.
Conclusion
The pharmacological activity of mianserin is a composite of the actions of the parent drug and its primary metabolites, desmethylmianserin and 8-hydroxymianserin. While mianserin itself is a potent antagonist at several serotonin, adrenergic, and histamine receptors, its metabolite desmethylmianserin exhibits a more pronounced inhibition of the norepinephrine transporter. 8-hydroxymianserin also contributes to the overall antidepressant effect. The N-oxide metabolite is considered largely inactive. A thorough understanding of this metabolic profile and the distinct pharmacological properties of each metabolite is essential for researchers working on the development and refinement of tetracyclic antidepressants. Further studies providing direct, quantitative comparisons of the binding and functional activities of mianserin and its full panel of metabolites at a wider range of targets would be invaluable to the field.
References
- 1. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 39787 [pdspdb.unc.edu]
- 3. BindingDB BDBM31005 2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine::MIANSERIN HYDROCHLORIDE::MLS000069681::SMR000058472::cid_68551 [bdb99.ucsd.edu]
A Comparative Analysis of 7-Methylmianserin Maleate's Predecessor, Mianserin, and its Structural Analog, Mirtazapine
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacodynamics: Receptor Binding Affinities
The primary mechanism of action for both mianserin and mirtazapine involves the antagonism of various neurotransmitter receptors. The following table summarizes their respective binding affinities (Ki values in nM) for key receptors implicated in the therapeutic effects and side-effect profiles of antidepressants. Lower Ki values indicate higher binding affinity.
| Receptor | Mianserin (Ki, nM) | Mirtazapine (Ki, nM) | Potential Clinical Relevance |
| Serotonin Receptors | |||
| 5-HT1A | 160 | 18 | Anxiolytic and antidepressant effects |
| 5-HT2A | 2.5 | 69 | Antidepressant, anxiolytic, and anti-psychotic effects; improved sleep |
| 5-HT2C | 0.3 | 39 | Anxiolytic and antidepressant effects; potential for weight gain |
| 5-HT3 | 5.5 | - | Antiemetic effects |
| Adrenergic Receptors | |||
| α1-adrenergic | 30 | 500 | Orthostatic hypotension, dizziness |
| α2-adrenergic | 4.1 | 20 | Increased norepinephrine and serotonin release |
| Histamine Receptors | |||
| H1 | 0.4 | 1.6 | Sedation, weight gain |
| Dopamine Receptors | |||
| D2 | >1000 | >1000 | Low propensity for extrapyramidal side effects |
| Norepinephrine Transporter (NET) | 61 | >1000 | Antidepressant effects |
Signaling Pathways and Mechanism of Action
Mianserin and mirtazapine are classified as noradrenergic and specific serotonergic antidepressants (NaSSAs). Their primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. This, in turn, stimulates postsynaptic adrenergic receptors. Furthermore, by blocking α2-heteroreceptors on serotonergic neurons, they enhance the release of serotonin (5-HT). Their potent antagonism at 5-HT2A, 5-HT2C, and H1 receptors contributes to their therapeutic effects on depression, anxiety, and sleep disturbances.
Caption: Simplified signaling pathway of Mianserin and Mirtazapine.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize compounds like mianserin and mirtazapine. Specific details may vary between laboratories and publications.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the interaction between a test compound and a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand (a radioactively labeled molecule with known high affinity for the receptor).
-
Test compound (e.g., 7-Methylmianserin maleate).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel incubation is performed with the non-specific binding control.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
A Comparative Guide to 7-Methylmianserin maleate and Other 5-HT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tetracyclic antidepressant Mianserin, the parent compound of 7-Methylmianserin maleate, and other prominent 5-HT2 receptor antagonists. Due to the limited availability of specific pharmacological data for this compound in publicly accessible literature, this guide will focus on the well-characterized profile of Mianserin as a reference for its structural analogues. The comparison includes key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to 5-HT2 Receptor Antagonism
The serotonin 2 (5-HT2) family of G-protein coupled receptors, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, plays a crucial role in a multitude of physiological and pathological processes. These receptors are pivotal targets in the development of therapeutics for a range of neuropsychiatric disorders. Antagonists of these receptors are integral to the mechanism of action of many atypical antipsychotics and antidepressants. Mianserin, a tetracyclic antidepressant, is known for its antagonist activity at 5-HT2A and 5-HT2C receptors. This guide compares its profile with other widely used 5-HT2 receptor antagonists, providing a data-driven overview for research and development purposes.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of Mianserin and other selected 5-HT2 receptor antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Ki, nM) at Serotonin 5-HT2 Receptor Subtypes
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Primary Reference(s) |
| Mianserin | ~1-5 | ~5-20 | 5.5 | [1][2] |
| Pimavanserin | ~0.5-2 | - | ~20-50 | [3][4][5] |
| Ketanserin | ~1-3 | ~50-100 | ~50-200 | [3] |
| Cyproheptadine | ~1-3 | 9.1 | ~2-5 | [6][7] |
| Volinanserin (M100907) | 0.36 | >1000 | >100 | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The values represent an approximate range.
Table 2: Functional Activity (IC50/pA2) and Selectivity Profile
| Compound | Primary Action | 5-HT2A Functional Assay (IC50/pA2) | Key Selectivity Notes |
| Mianserin | Antagonist | pA2: ~8.0-9.0 | Also potent H1 and α-adrenergic antagonist. |
| Pimavanserin | Inverse Agonist | IC50: ~0.5-2 nM | High selectivity for 5-HT2A over 5-HT2C and other receptors.[3][4][5] |
| Ketanserin | Antagonist | IC50: ~2-10 nM | Also shows high affinity for α1-adrenergic and H1 receptors. |
| Cyproheptadine | Antagonist | pA2: ~8.8 | Potent H1 antagonist with anticholinergic properties.[7] |
| Volinanserin (M100907) | Antagonist | IC50: ~3-5 nM | Highly selective for 5-HT2A (>100-fold vs other 5-HT subtypes).[8] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the molecular mechanisms and experimental processes involved in the study of 5-HT2 receptor antagonists.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize 5-HT2 receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a compound for a receptor by quantifying its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin or Ketanserin.
-
Test compounds (e.g., this compound) dissolved in DMSO and serially diluted.
-
96-well microplates and glass fiber filters (e.g., GF/B, presoaked in polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
2. Procedure:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of radioligand ([³H]ketanserin at a final concentration of ~1-2 nM).
-
Initiate Reaction: Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plates. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This cell-based assay measures the ability of a compound to block agonist-induced intracellular calcium mobilization, a key downstream event of 5-HT2A receptor activation.
1. Materials:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test compounds (antagonists).
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
2. Procedure:
-
Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash and Pre-incubation: Gently wash the cells with assay buffer to remove excess dye. Add assay buffer containing the test antagonist at various concentrations and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Using the instrument's liquid handler, add a pre-determined concentration of serotonin (typically the EC80) to stimulate calcium release.
-
Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of 1-3 minutes.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced peak fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of Mianserin and other key 5-HT2 receptor antagonists based on available experimental data. While specific quantitative data for this compound is scarce, the information on its parent compound, Mianserin, offers a valuable baseline for understanding its likely pharmacological profile. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies in this area. Further investigation is warranted to fully characterize the binding and functional activity of this compound and other novel Mianserin derivatives to elucidate their therapeutic potential.
References
- 1. Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 39787 [pdspdb.unc.edu]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methylmianserin Maleate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 7-Methylmianserin maleate based on established principles for chemical and pharmaceutical waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS for this compound before handling and disposal. Regulations for waste disposal can also vary by location; always adhere to local, state, and federal guidelines.
The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound. As a derivative of mianserin, a tetracyclic antidepressant, this compound should be treated as a potentially hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Hazard Assessment: Based on the parent compound, mianserin, this compound should be presumed to be a hazardous substance. It is crucial to refer to the specific SDS to confirm its characteristics, such as toxicity, reactivity, and environmental hazards.
-
Regulatory Framework: In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste, in particular, has specific handling requirements.
2. Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all this compound waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Incompatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Store it separately from incompatible materials such as strong oxidizing agents.
3. Container Management:
-
Container Type: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top cap is generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date should also be clearly marked.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.
4. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
5. Disposal:
-
Authorized Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain. The EPA has strict regulations against the sewering of hazardous pharmaceutical waste.
-
Do NOT dispose of this compound in the regular trash.
-
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's protocols.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Presumed Hazardous Pharmaceutical Waste (pending SDS confirmation) |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) |
| Segregation | Collect in a dedicated, compatible waste container. Do not mix with incompatible chemicals. |
| Container Labeling | "Hazardous Waste," "this compound," concentration, quantity, and start date. |
| On-site Storage | Designated satellite accumulation area with secondary containment. |
| Disposal Method | Via a licensed hazardous waste disposal vendor. |
| Prohibited Actions | No drain disposal; No trash disposal. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
